molecular formula C12H19NO2 B1276718 N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine CAS No. 57010-78-3

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine

Número de catálogo: B1276718
Número CAS: 57010-78-3
Peso molecular: 209.28 g/mol
Clave InChI: LXFGWCHPPYFMGW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-13-8-4-5-10-6-7-11(14-2)12(9-10)15-3/h6-7,9,13H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFGWCHPPYFMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427905
Record name N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57010-78-3
Record name N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Stability Profile of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine, a molecule of interest in pharmaceutical research and development, possesses a unique structural architecture comprising a dimethoxy-substituted phenyl ring and a tertiary amine functional group.[1] Understanding the chemical stability of this compound is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from synthesis and formulation to storage and administration. This in-depth technical guide provides a comprehensive framework for elucidating the chemical stability profile of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

This guide moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, emphasizing the importance of a self-validating system for trustworthy and reproducible results. By leveraging forced degradation studies, we can proactively identify potential degradation pathways and products, thereby establishing a robust stability-indicating analytical method.[2][3][4][5][6]

Predicted Physicochemical Properties

A foundational understanding of the physicochemical properties of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is crucial for designing relevant stability studies.

PropertyPredicted Value/InformationSource
Molecular Formula C12H19NO2[1]
Molecular Weight 209.28 g/mol [1]
Appearance Likely a solid or liquidGeneral knowledge
pKa (Basic) Estimated in the range of 9-10Inferred from similar amine structures
LogP Moderately lipophilicInferred from structure

Forced Degradation: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is an indispensable tool in the development of new drug substances.[3][6] It involves subjecting the compound to conditions more severe than accelerated stability testing to intentionally generate degradation products. The primary objectives of such studies are:

  • To elucidate potential degradation pathways. [3]

  • To identify likely degradation products. [3]

  • To establish the intrinsic stability of the molecule. [3]

  • To develop and validate a stability-indicating analytical method. [2][6]

The following sections detail the experimental protocols for investigating the stability of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine under various stress conditions.

Experimental Workflow for Forced Degradation Studies

The overall workflow for conducting forced degradation studies is systematic and iterative, ensuring a comprehensive evaluation of the molecule's stability.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_interpretation Data Interpretation Prep Prepare Stock Solution of Compound Hydrolysis Hydrolytic (Acid, Base, Neutral) Prep->Hydrolysis Oxidation Oxidative (e.g., H₂O₂) Prep->Oxidation Photolytic Photolytic (UV/Vis Light) Prep->Photolytic Thermal Thermal (Heat) Prep->Thermal Sampling Sample at Time Intervals Hydrolysis->Sampling Oxidation->Sampling Photolytic->Sampling Thermal->Sampling HPLC Quantify by Stability-Indicating HPLC Sampling->HPLC Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathways Identify Degradation Products & Pathways HPLC->Pathways ShelfLife Estimate Shelf-Life Pathways->ShelfLife

Caption: General workflow for forced degradation studies.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. The stability of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine will be assessed across a range of pH values to simulate physiological conditions and potential manufacturing or storage environments.

Potential Hydrolytic Degradation Pathways

The ether linkages of the two methoxy groups on the phenyl ring are the most likely sites for hydrolytic attack, particularly under acidic conditions. This would lead to the formation of phenolic derivatives.

Hydrolytic_Degradation Compound N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine Product1 N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-N-methylamine Compound->Product1 H⁺/H₂O (Acid-catalyzed hydrolysis) Product2 N-[3-(4-hydroxy-3-methoxyphenyl)propyl]-N-methylamine Compound->Product2 H⁺/H₂O (Acid-catalyzed hydrolysis) Product3 N-[3-(3,4-dihydroxyphenyl)propyl]-N-methylamine Product1->Product3 H⁺/H₂O Product2->Product3 H⁺/H₂O

Caption: Potential acid-catalyzed hydrolytic degradation pathways.

Experimental Protocol: Hydrolytic Stability
  • Preparation of Solutions:

    • Prepare a stock solution of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare buffer solutions at pH 2 (0.01 N HCl), pH 7 (water or phosphate buffer), and pH 9 (0.01 N NaOH).

  • Stress Conditions:

    • In separate, sealed vials, add an aliquot of the stock solution to each of the buffer solutions to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).

    • Incubate the vials at a controlled temperature (e.g., 60°C).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Data Interpretation:

    • Calculate the percentage of degradation at each time point.

    • Determine the degradation kinetics (e.g., zero-order, first-order).

Oxidative Stability

The dimethoxy-substituted phenyl ring and the tertiary amine in N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine are susceptible to oxidation.

Potential Oxidative Degradation Pathways

Oxidation of the dimethoxy-phenyl group can lead to the formation of quinone-like structures. The tertiary amine can be oxidized to an N-oxide.

Oxidative_Degradation Compound N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine Product1 N-oxide of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine Compound->Product1 [O] Product2 Quinone-like derivatives Compound->Product2 [O]

Caption: Potential oxidative degradation pathways.

Experimental Protocol: Oxidative Stability
  • Preparation of Solutions:

    • Prepare a stock solution of the compound as described for hydrolytic stability.

    • Prepare a solution of hydrogen peroxide (H₂O₂) in water (e.g., 3%).

  • Stress Conditions:

    • In a sealed vial, add an aliquot of the stock solution to the hydrogen peroxide solution.

    • Keep the vial at room temperature and protect it from light.

  • Sampling and Analysis:

    • Sample at appropriate time intervals and analyze by HPLC.

  • Data Interpretation:

    • Quantify the degradation and identify the major degradation products.

Photostability

Exposure to light can induce degradation of photosensitive molecules. The aromatic ring in N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine suggests potential photosensitivity.

Experimental Protocol: Photostability
  • Sample Preparation:

    • Prepare solutions of the compound in a suitable solvent.

    • Prepare solid samples of the compound.

  • Stress Conditions:

    • Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

    • A control sample should be protected from light.

  • Analysis:

    • Analyze the exposed and control samples by HPLC.

  • Data Interpretation:

    • Compare the chromatograms of the exposed and control samples to assess the extent of degradation.

Thermal Stability

Elevated temperatures can accelerate degradation processes.

Experimental Protocol: Thermal Stability
  • Sample Preparation:

    • Place solid samples of the compound in a controlled temperature oven.

  • Stress Conditions:

    • Expose the samples to a high temperature (e.g., 80°C) for a specified period.

  • Analysis:

    • Dissolve the heat-stressed samples in a suitable solvent and analyze by HPLC.

  • Data Interpretation:

    • Assess the extent of degradation and identify any thermal degradants.

Summary of Forced Degradation Conditions

Stress ConditionTypical ConditionsPotential Degradation Products
Acidic Hydrolysis 0.01 - 1 N HCl, 60-80°CPhenolic derivatives
Basic Hydrolysis 0.01 - 1 N NaOH, 60-80°CLess degradation expected compared to acidic conditions
Neutral Hydrolysis Water, 60-80°CMinimal degradation expected
Oxidation 3-30% H₂O₂, Room TemperatureN-oxides, quinone-like derivatives
Photolysis ICH Q1B compliant light sourceComplex mixture of degradants
Thermal 80-100°C (solid state)To be determined

Analytical Method Considerations

A robust, stability-indicating HPLC method is critical for the successful analysis of forced degradation samples. The method should be capable of separating the parent compound from all potential degradation products. Method development and validation should be performed according to ICH Q2(R1) guidelines.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for evaluating the chemical stability of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine. By systematically applying forced degradation methodologies, researchers can gain a thorough understanding of the molecule's intrinsic stability, identify potential degradation pathways, and develop robust analytical methods. This knowledge is fundamental to ensuring the development of a safe, effective, and high-quality pharmaceutical product.

References

  • Forced degradation and impurity profiling. (n.d.).
  • N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine | CAS 57010-78-3 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Analytical Methods. (n.d.).
  • Forced Degradation Studies for Biopharmaceuticals. (2020, November 12). BioPharm International.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.). ResearchGate.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.

Sources

Physicochemical Profiling of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine: A Comprehensive Technical Guide on pKa and LogP Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacokinetic viability of any small-molecule active pharmaceutical ingredient (API) or intermediate is fundamentally governed by its physicochemical properties. For N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine (DPMA) —a versatile aryloxyalkylamine scaffold often utilized in CNS-active structural probing and cardiovascular drug synthesis—the acid dissociation constant ( pKa​ ) and partition coefficient ( logP ) dictate its ionization state, solubility, and membrane permeability.

This whitepaper provides an in-depth technical analysis of the computational prediction and experimental validation of the pKa​ and logP values for DPMA. By establishing a self-validating methodological framework, we bridge the gap between in silico theoretical models and empirical thermodynamic measurements.

Molecular Scaffold & Theoretical Basis

DPMA (Chemical Formula: C12​H19​NO2​ , MW: 209.28 g/mol ) consists of three distinct functional domains:

  • 3,4-Dimethoxyphenyl Ring: An electron-rich, lipophilic aromatic center.

  • Propyl Linker: A flexible, three-carbon aliphatic chain that provides spatial separation.

  • N-Methylamine Group: A secondary aliphatic amine that acts as the primary ionizable center.

Because the electron-donating methoxy groups on the phenyl ring are separated from the nitrogen atom by a three-carbon aliphatic chain, their inductive effects ( ±I ) are entirely attenuated. Consequently, the basicity of the molecule is purely dictated by the secondary aliphatic amine, while its lipophilicity is a composite of the hydrophobic aromatic/aliphatic regions and the polar hydrogen-bonding sites.

Workflow A N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine B In Silico Prediction A->B C Experimental Validation A->C D ALOGPS / CLogP (LogP ~ 2.7) B->D E QSAR / GNN Models (pKa ~ 10.2) B->E F OECD 107: Shake-Flask (RP-HPLC Quantification) C->F G OECD 112: Potentiometry (Acid-Base Titration) C->G H Pharmacokinetic Profiling (LogD7.4, BBB Permeability, Solubility) D->H E->H F->H G->H

Fig 1. Integrated workflow for the physicochemical profiling of DPMA.

In Silico Predictive Methodologies

Before committing resources to empirical testing, high-accuracy computational models are deployed to establish baseline expectations.

Lipophilicity ( logP ) Prediction

The partition coefficient ( logP ) represents the ratio of the un-ionized compound's concentration in a non-polar solvent (n-octanol) versus a polar solvent (water). To predict this, we utilize ALOGPS (Associative Neural Networks) alongside fragment-based CLogP methodologies[1]. ALOGPS excels because it incorporates self-learning properties from nearest-neighbor compounds in the lipophilicity space, correcting systematic errors inherent in pure fragment addition[1].

Based on structural fragmentation, the theoretical logP is calculated as follows:

Table 1: Fragment-Based logP Contributions (CLogP Approximation)

Molecular FragmentCountIndividual Contribution ( logP )Total Contribution
Phenyl Ring1+1.90+1.90
Methoxy Group ( −OCH3​ )2-0.20-0.40
Propyl Chain ( −CH2​− )3+0.50+1.50
N-Methylamine ( −NH−CH3​ )1-0.30-0.30
Estimated Total logP +2.70
Ionization Constant ( pKa​ ) Prediction

Predicting the pKa​ relies on Quantitative Structure-Activity Relationship (QSAR) models utilizing rooted topological torsion fingerprints[2]. For DPMA, the secondary amine nitrogen is the sole proton acceptor.

  • Predicted pKa​ : ~10.2.

  • Causality: The predicted value aligns perfectly with standard secondary aliphatic amines (e.g., methamphetamine, pKa​ = 10.1). The propyl chain acts as an insulator, preventing the aromatic ring's electron cloud from altering the nitrogen's lone-pair availability.

Experimental Validation Protocols

To validate the in silico models, rigorous, self-validating empirical protocols must be executed.

pKa​ Determination via Potentiometric Titration (OECD 112)

Causality for Method Selection: Potentiometric titration[3] is strictly selected over UV-Vis spectrophotometry. Because the ionizable amine is separated from the UV-absorbing aromatic ring by the propyl chain, protonation does not induce a measurable bathochromic or hypsochromic shift in the UV spectrum.

Step-by-Step Protocol:

  • Standardization: Calibrate the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01). Standardize the 0.1 M HCl titrant against primary standard sodium carbonate.

  • Sample Preparation: Dissolve 0.01 M of DPMA in a 0.1 M KCl aqueous solution.

    • Causality: The 0.1 M KCl maintains a constant ionic strength. This ensures the activity coefficients of the ionic species remain stable, which is a strict mathematical requirement for accurate Henderson-Hasselbalch derivation.

  • Alkalinization: Adjust the starting solution to pH 11.5 using 0.1 M NaOH to ensure the molecule is >95% in its un-ionized free-base form.

  • Titration: Titrate with 0.1 M HCl down to pH 2.0 under a nitrogen blanket (to prevent atmospheric CO2​ from forming carbonic acid and skewing the pH).

  • Self-Validation (Blank Subtraction): A blank titration of the 0.1 M KCl solvent is performed in parallel. The system self-validates by subtracting the blank's proton consumption from the sample's, isolating the exact equivalence point of DPMA.

logP Determination via Shake-Flask Method (OECD 107)

Causality for Method Selection: While HPLC methods (OECD 117) offer higher throughput, the Shake-Flask method[4] remains the gold standard for absolute thermodynamic quantification. It directly measures the equilibrium concentration ratio rather than relying on retention time correlations, which can be skewed by secondary interactions with the silica matrix.

Step-by-Step Protocol:

  • Mutual Saturation: Stir n-octanol and high-purity water together for 24 hours to ensure mutual saturation of the phases prior to the experiment.

  • Aqueous Phase Buffering: Buffer the aqueous phase to pH 12.0 using a phosphate/NaOH buffer.

    • Causality: logP strictly defines the partition coefficient of the un-ionized molecule. Since DPMA has a pKa​ of ~10.2, the aqueous phase must be buffered to at least 1.8 pH units above the pKa​ to suppress ionization (>98% neutral). Failing to do so would yield the distribution coefficient ( logD ) instead.

  • Equilibration: Add a known mass of DPMA, seal the flask, and agitate at exactly 25°C for 48 hours to reach thermodynamic equilibrium.

  • Phase Separation & Quantification: Centrifuge to break any micro-emulsions. Quantify the concentration of DPMA in both the octanol ( Co​ ) and aqueous ( Cw​ ) phases using RP-HPLC-UV.

  • Self-Validation (Mass Balance): Calculate (Co​×Vo​)+(Cw​×Vw​) . The sum must equal 100 ± 5% of the initial spiked mass. A failure indicates emulsion formation, volatility, or adsorption to glassware, invalidating the run.

Partitioning Octanol n-Octanol Phase (Lipophilic) Neutral_Oct DPMA (Unionized) [Neutral] Octanol->Neutral_Oct Water Aqueous Phase (Hydrophilic) Neutral_Wat DPMA (Unionized) [Neutral] Water->Neutral_Wat Ionized_Wat DPMA-H+ (Protonated) Water->Ionized_Wat Neutral_Wat->Neutral_Oct LogP Equilibrium Ionized_Wat->Neutral_Wat pKa Equilibrium (pH dependent)

Fig 2. Thermodynamic equilibrium of DPMA across aqueous and lipophilic phases.

Pharmacokinetic Implications (ADME)

The interplay between pKa​ and logP defines the Distribution Coefficient ( logD ) at physiological pH (7.4), which is the ultimate predictor of in vivo behavior.

For a base, logD7.4​ is calculated as:

logD7.4​=logP−log(1+10(pKa​−pH)) logD7.4​=2.70−log(1+10(10.2−7.4))=2.70−2.80=−0.10

Table 2: Summary of Physicochemical Parameters & Pharmacokinetic Impact

ParameterValueExperimental TargetPharmacokinetic Implication
pKa​ 10.2 ± 0.2Potentiometric Titration>99% ionized at physiological pH (7.4)
logP 2.70 ± 0.3Shake-Flask (HPLC)Optimal lipophilicity for BBB penetration (neutral form)
logD7.4​ -0.10Calculated via pKa​ / logP High aqueous solubility in systemic circulation

Conclusion: DPMA exhibits a highly favorable physicochemical profile. Its logP of 2.70 allows the un-ionized fraction to easily cross lipid bilayers (such as the Blood-Brain Barrier or intestinal mucosa), while its high pKa​ ensures that once in the systemic circulation (pH 7.4), it exists predominantly as a highly soluble, protonated cation ( logD7.4​ = -0.10), preventing extensive sequestration into adipose tissue.

References

  • Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. PubMed (NIH). URL:[Link]

  • EPA/OPPTS. Product Properties Test Guidelines OPPTS 830.7550 Partition Coefficient (n-Octanol/Water), Shake Flask Method (Corresponds to OECD 107). Regulations.gov. URL:[Link]

  • ECHA CHEM. OECD Guideline 112 (Dissociation Constants in Water). Europa.eu. URL: [Link]

  • Mansouri, K., et al. (2019). Prediction of pKa Using Machine Learning Methods with Rooted Topological Torsion Fingerprints: Application to Aliphatic Amines. ResearchGate. URL: [Link]

Sources

Thermodynamic Solubility and Miscibility Profiling of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical synthesis, N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine (CAS 57010-78-3) serves as a critical secondary amine building block, most notably utilized in the development of calcium channel blockers (e.g., verapamil analogs) and various CNS-active agents [1]. Because the free base typically presents as a viscous, lipophilic oil at standard temperature and pressure, its "solubility" in organic solvents is more accurately described as a miscibility profile [2].

For researchers and process chemists, understanding the thermodynamic solubility of its solid salt forms (such as the hydrochloride salt) and the miscibility limits of the free base is paramount. This whitepaper provides an authoritative, causality-driven guide to the physicochemical behavior of this intermediate, grounded in Hansen Solubility Parameters (HSP) and validated experimental protocols.

Physicochemical Profiling & Structural Causality

The dissolution behavior of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is entirely dictated by its distinct structural moieties. By breaking down the molecule into its functional zones, we can predict its affinity for various solvent classes using the principles of Hansen Solubility Parameters (HSP) [3].

  • 3,4-Dimethoxyphenyl Ring: This electron-rich aromatic system contributes heavily to the dispersion forces ( δD​ ). It drives high affinity for halogenated and aromatic solvents.

  • Propyl Chain: Acting as a flexible hydrophobic spacer, the aliphatic chain disrupts crystal lattice energy (in salt forms) and increases the entropy of mixing, driving miscibility in moderately non-polar solvents like toluene or ethyl acetate.

  • Secondary Amine (-NHCH3): This group acts as both a hydrogen-bond donor and acceptor ( δH​ ), while also introducing a permanent dipole ( δP​ ). This enables solubility in protic solvents (alcohols) and allows for pH-dependent aqueous solubility.

G Solute N-[3-(3,4-dimethoxyphenyl)propyl] -N-methylamine DCM Halogenated Solvents (e.g., DCM, CHCl3) Infinite Miscibility Solute->DCM Strong δD / δP Match EtOH Alcohols (e.g., MeOH, EtOH) High Solubility Solute->EtOH H-Bonding (δH) Hexane Aliphatic Hydrocarbons (e.g., Hexane, Heptane) Moderate Affinity Solute->Hexane Hydrophobic Propyl Chain Water Aqueous Media (pH > 9) Poor Solubility Solute->Water High Lipophilicity

Caption: Solvent class affinity and primary intermolecular interactions governing dissolution.

Empirical Solubility Data in Organic Solvents

The table below summarizes the expected solubility and miscibility profiles for the free base and its theoretical hydrochloride salt across standard organic solvents at 25°C.

Solvent ClassSpecific SolventFree Base MiscibilityHCl Salt Solubility (Est.)Dielectric Constant ( ϵ )Causal Mechanism for Solvation
Halogenated Dichloromethane (DCM)Miscible ( )> 100 mg/mL8.93Near-perfect HSP match ( δD​ , δP​ ) with the dimethoxyphenyl moiety; highly polarizable.
Alcohols Methanol (MeOH)Miscible ( )> 200 mg/mL32.70Strong hydrogen bonding ( δH​ ) with the secondary amine; excellent solvation of the protonated salt.
Esters Ethyl Acetate (EtOAc)Miscible ( )< 10 mg/mL6.02Good dispersion match for the free base, but lacks the H-bond donating capacity to dissolve the crystalline salt effectively.
Ethers Tetrahydrofuran (THF)Miscible ( )~ 20 mg/mL7.58Oxygen lone pairs act as H-bond acceptors for the amine; cyclic structure matches the aromatic ring's dispersion forces.
Aliphatic HeptanePartial / Low < 0.1 mg/mL1.92Low polarity ( δP​≈0 ) causes phase separation with the polar amine core, resulting in a biphasic liquid system.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To empirically determine the thermodynamic solubility of the solid salt forms of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine, or to map the phase boundaries of the free base in poor solvents, the industry-standard Shake-Flask Method coupled with HPLC-UV quantification is required [4].

The following protocol is engineered with built-in causality to ensure a self-validating, reproducible system.

Step-by-Step Workflow
  • Sample Preparation & Inertion:

    • Add an excess amount of the compound (e.g., 500 mg of the HCl salt) to a 10 mL borosilicate glass vial. Causality: Borosilicate is mandatory. Plastic tubes (like polypropylene) can leach plasticizers into organic solvents, creating ghost peaks during HPLC analysis.

    • Add 5.0 mL of the target organic solvent.

    • Crucial Step: Purge the vial headspace with Argon gas before sealing. Causality: Secondary amines are susceptible to oxidative degradation over prolonged periods. Argon displacement prevents the formation of N-oxide impurities during equilibration.

  • Isothermal Equilibration:

    • Place the sealed vials in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C.

    • Agitate at 300 rpm for 48 hours . Causality: 48 hours is required to ensure the system overcomes any initial kinetic supersaturation and settles into a true thermodynamic equilibrium.

  • Phase Separation:

    • Transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes.

    • Extract the supernatant and pass it through a 0.45 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is selected for its universal chemical resistance. Other membranes like PES or PVDF may swell or dissolve in harsh organics like DCM or THF.

  • Dilution & HPLC-UV Quantification:

    • Volumetrically dilute the filtered supernatant with the HPLC mobile phase (e.g., 1:100) to bring the concentration within the linear dynamic range of the detector.

    • Analyze via HPLC-UV using an isocratic elution (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) at a detection wavelength of ~230 nm or 280 nm (targeting the dimethoxyphenyl chromophore). Causality: Isocratic elution is preferred over gradient for single-analyte solubility assays to eliminate column re-equilibration time and maintain a perfectly flat baseline.

Workflow Step1 1. Solute Addition & Inertion Excess Solute + Argon Purge Step2 2. Isothermal Equilibration 48h at 25°C (Orbital Shaker) Step1->Step2 Add Organic Solvent Step3 3. Phase Separation Centrifugation + 0.45µm PTFE Filtration Step2->Step3 Equilibrium Reached Step4 4. Quantification HPLC-UV (Isocratic Elution) Step3->Step4 Extract Supernatant Step5 5. Data Processing Calculate Thermodynamic Solubility Step4->Step5 Peak Area Integration

Caption: Standardized shake-flask methodology for thermodynamic solubility determination.

Solvent Selection for Synthetic Workflows

Understanding this solubility profile directly impacts synthetic route design. When utilizing N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine in downstream API synthesis:

  • For Reductive Aminations: Methanol or Ethanol are the solvents of choice. The free base is infinitely miscible, and the protic environment facilitates the formation of the intermediate iminium ion before reduction.

  • For Nucleophilic Substitutions (N-Alkylation): Polar aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) are optimal. They fully dissolve the free base while leaving inorganic bases (like K2​CO3​ ) undissolved, creating a clean, heterogeneous acid-scavenging environment.

  • For Liquid-Liquid Extraction (Workup): Dichloromethane or Ethyl Acetate should be used to extract the free base from an aqueous layer adjusted to pH > 10. The high lipophilicity of the propyl-dimethoxyphenyl backbone ensures a partition coefficient ( logP ) heavily skewed toward the organic phase.

References

  • Hansen Solubility Parameters: A User's Handbook, Second Edition . CRC Press / Routledge.[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io.[Link]

Thermodynamic Profiling of Dimethoxyphenyl Propyl Amines: A Comprehensive Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethoxyphenyl propyl amines (DMPPAs) represent a highly versatile class of phenethylamine-derived chemical scaffolds. Because of their unique structural topology—comprising an electron-rich dimethoxy-substituted aromatic ring and a flexible propyl-amine chain—these compounds are of intense interest in neuropharmacology, particularly as ligands for 5-HT2A and dopamine receptors.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the thermodynamic properties of DMPPAs, exploring how solid-state lattice energies, aqueous solvation penalties, and enthalpy-entropy compensation mechanisms drive their efficacy in drug development.

The Chemical Space and Thermodynamic Relevance of DMPPAs

The thermodynamic behavior of DMPPAs is governed by the interplay between their hydrophilic amine terminus and the lipophilic dimethoxyphenyl core. Unlike rigid cyclic amines, the linear propyl chain introduces significant conformational entropy.

When developing DMPPA-based therapeutics (such as novel 5-HT2A receptor ligands like DOMCl and DOMOM[1]), understanding the thermodynamic transition from a crystalline solid to an aqueous solvated state, and finally to a receptor-bound state, is critical. 2 demonstrate that the length of the alkyl chain directly dictates the liquid-liquid equilibria and lower critical solution temperatures (LCSTs)[2].

G N1 Synthesis & Purification (DMPPA) N2 Solid-State Thermodynamics (DSC / TGA) N1->N2 Purity >99% N3 Solution Thermodynamics (Solubility / pKa) N2->N3 Polymorphs identified N4 Receptor Binding (ITC / SPR) N3->N4 Solvation energy

Fig 1. Sequential thermodynamic characterization workflow for DMPPA drug candidates.

Solid-State Thermodynamics: Heat Capacity and Phase Transitions

Before a DMPPA can interact with a biological target, its solid-state thermodynamics must be optimized to ensure shelf stability and predictable dissolution kinetics.

Using structurally adjacent proxies like 3[3] and4[4], we can extrapolate the baseline thermodynamic parameters. The dimethoxy substitutions act as strong hydrogen-bond acceptors, significantly altering the crystal lattice energy. For instance, the standard molar enthalpy of formation ( Δf​H∘ ) for the dimethoxyphenyl core is highly exothermic (approx. -206.10 kJ/mol), indicating a highly stable crystalline lattice[4].

Table 1: Representative Thermodynamic Parameters of DMPPA Scaffolds
Compound / ScaffoldThermodynamic PropertyValueReference
Propylamine (Aliphatic tail)Liquid Heat Capacity ( Cp,liquid​ )162.51 J/mol·K[3]
(3,4-Dimethoxyphenyl) acetonitrile Enthalpy of Formation ( Δf​H∘ )-206.10 kJ/mol[4]
(3,4-Dimethoxyphenyl) acetonitrile Enthalpy of Fusion ( Δfus​H )24.72 kJ/mol[4]
CQDPA (Dimethoxyphenyl analog)Binding Free Energy ( ΔG∘ )Spontaneous (Negative)[5]

Receptor Binding Thermodynamics: Enthalpy-Entropy Compensation

When DMPPAs bind to monoamine receptors (such as 5-HT2A or Dopamine D2/D3 receptors), the interaction is governed by a strict thermodynamic cycle. 6 reveal that binding is not merely a structural fit; it requires the displacement of ordered water molecules from the binding pocket[6].

The Causality of Binding:

  • Desolvation (Entropic Gain): The propyl chain of the DMPPA is hydrophobically hydrated in solution. Stripping this water away requires an enthalpic penalty ( +ΔH ) but yields a massive entropic gain ( +ΔS ) as water molecules are released into the bulk solvent.

  • Receptor Interaction (Enthalpic Gain): The protonated amine forms a critical salt bridge with an aspartate residue in the receptor pocket, while the dimethoxyphenyl ring engages in π−π stacking. These interactions release heat ( −ΔH ), driving the overall Gibbs Free Energy ( ΔG ) into the negative, spontaneous regime.

G L Free DMPPA (Aqueous) DS Desolvation Penalty (+ΔH, +ΔS) L->DS Water displacement R Free Receptor (Aqueous) R->DS Water displacement C Bound Complex (-ΔH, -ΔS) DS->C H-bonding & VdW

Fig 2. Thermodynamic cycle of DMPPA binding to monoamine receptors.

Experimental Workflows: Self-Validating Protocols

To accurately capture these thermodynamic parameters, standard operating procedures must be rigorously designed to prevent artifactual data. Below are the field-proven methodologies for evaluating DMPPAs.

Protocol A: Solid-State Profiling via Differential Scanning Calorimetry (DSC)

Objective: Determine the enthalpy of fusion ( Δfus​H ) and identify polymorphs.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of crystalline DMPPA into an aluminum pan and hermetically seal it.

    • Causality: Hermetic sealing prevents the volatilization of the propyl amine chain during heating, which would otherwise skew the endothermic integration.

  • Baseline Calibration: Run an empty sealed aluminum pan as a reference.

    • Self-Validation: This subtracts the heat capacity of the pan itself, ensuring the resulting Cp​ curve reflects only the API.

  • Thermal Ramping: Heat the sample from 25 °C to 200 °C at a strict rate of 5 °C/min under a dry nitrogen purge (50 mL/min).

    • Causality: High heating rates (e.g., >10 °C/min) cause thermal lag between the furnace and the sample, artificially broadening the melting endotherm and invalidating the Δfus​H calculation.

Protocol B: Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

Objective: Directly measure the ΔH , Kd​ , and stoichiometry ( n ) of DMPPA binding to a target receptor.

  • Buffer Matching (Critical Step): Dialyze the purified receptor protein against the exact same buffer used to dissolve the DMPPA ligand (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Causality: Even a 0.1 pH unit mismatch will result in massive heats of ionization during titration, completely masking the microjoule-level heats of the ligand binding.

  • Degassing: Degas both solutions under vacuum for 10 minutes at 2 °C below the experimental temperature.

    • Causality: Microbubbles expand or collapse during the injection strokes, creating chaotic thermal noise spikes that ruin the signal-to-noise ratio.

  • Titration Execution: Inject 2 μL aliquots of DMPPA (typically 10x the receptor concentration) into the receptor cell at 150-second intervals.

  • Self-Validation (Blank Subtraction): Perform a control titration of the DMPPA ligand into the bare buffer. Subtract this "heat of dilution" baseline from the main experimental data before fitting to a one-site binding model.

Sources

Predictive Metabolic Profiling of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization and metabolic prediction of novel chemical entities are foundational to modern drug discovery. N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine (CAS 57010-78-3) is a lipophilic, basic secondary amine featuring a 3,4-dimethoxyphenyl pharmacophore. Because this structural motif is highly conserved in established cardiovascular and spasmolytic agents (such as the calcium channel blocker verapamil), predicting its biotransformation is critical for understanding its pharmacokinetics, potential drug-drug interactions (DDIs), and systemic clearance.

This whitepaper provides an in-depth, mechanistically grounded prediction of the compound's metabolic pathways, followed by a self-validating in vitro experimental protocol for empirical verification.

Structural Profiling & Enzymatic Causality

To predict the metabolic fate of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine, we must deconstruct its structure into its metabolically labile functional groups. The molecule presents two primary sites for enzymatic oxidation:

  • The N-methyl secondary amine: Highly susceptible to single-electron oxidation.

  • The 3,4-dimethoxyphenyl ring: Susceptible to ether cleavage.

By leveraging structural homology, we can map these moieties to specific Cytochrome P450 (CYP) and monoamine oxidase (MAO) enzymes.

Pathway A: CYP3A4-Mediated N-Demethylation

The N-methyl group of lipophilic amines is a classic target for CYP3A4 . The enzyme's heme center abstracts an electron from the nitrogen, forming a radical cation. Subsequent proton loss and oxygen rebound generate an unstable carbinolamine intermediate, which rapidly collapses to release formaldehyde and the primary amine: 3-(3,4-dimethoxyphenyl)propylamine. Studies on structurally homologous arylalkylamines demonstrate that the N-demethylation of this specific secondary amine scaffold is predominantly .

Pathway B: CYP2C-Mediated O-Demethylation

A common misconception in computational toxicology is that CYP2D6 universally handles the O-demethylation of all methoxyarenes. However, authoritative pharmacokinetic profiling of the structurally analogous verapamil reveals that are the major enzymes responsible for the O-demethylation of the bulky 3,4-dimethoxyphenyl group. This reaction yields two isobaric desmethyl phenols (the 3-OH and 4-OH variants).

Pathway C: Oxidative Deamination & Phase II Conjugation

Once N-demethylated, the resulting primary amine lacks steric hindrance at the alpha-carbon, making it a prime substrate for Monoamine Oxidase (MAO) . MAO converts the amine to an aldehyde, which is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to form 3-(3,4-dimethoxyphenyl)propionic acid. Concurrently, the phenolic metabolites generated in Pathway B undergo rapid Phase II conjugation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7, to facilitate renal excretion.

MetabolicPathway Parent N-[3-(3,4-dimethoxyphenyl)propyl] -N-methylamine (Parent) NDemethyl 3-(3,4-dimethoxyphenyl)propylamine (N-Demethylation) Parent->NDemethyl CYP3A4 ODemethyl Desmethyl Phenols (3-OH & 4-OH variants) Parent->ODemethyl CYP2C8 / CYP2C9 Deamination 3-(3,4-dimethoxyphenyl)propionic acid (Oxidative Deamination) NDemethyl->Deamination MAO + ALDH Glucuronide Phenol Glucuronides (Phase II Conjugation) ODemethyl->Glucuronide UGT1A1 / UGT2B7

Predicted metabolic pathways for N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine.

Experimental Validation Protocol (In Vitro)

To ensure empirical trustworthiness, the predicted pathways must be validated using a self-validating Human Liver Microsome (HLM) assay coupled with High-Resolution Mass Spectrometry (HRMS).

The Self-Validating System Design

A robust protocol does not merely generate data; it proves its own validity through strategic controls:

  • Negative Control (-NADPH): Validates that metabolite formation is strictly CYP450-dependent and not an artifact of chemical hydrolysis.

  • Zero-Minute Control (T=0): Establishes the baseline parent concentration and identifies any endogenous isobaric interferences in the microsome matrix.

  • Positive Control (Verapamil): Run in parallel to confirm the metabolic viability of the HLM batch, as verapamil shares the exact same CYP3A4/CYP2C biotransformation pathways.

Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Setup: Combine the buffer, HLMs (final protein concentration: 1.0 mg/mL), and N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine (final concentration: 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM). For Phase II validation, add UDPGA (2 mM) and alamethicin (25 µg/mL) to a parallel reaction tube.

  • Time-Course Sampling: At T=0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the incubation mixture.

  • Quenching (Causality Note): Immediately inject the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Why? Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction at the exact time point, while simultaneously precipitating proteins to protect the LC column.

  • Centrifugation: Spin the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • UHPLC-HRMS Analysis: Inject 5 µL of the supernatant into a Q-Exactive Orbitrap MS system operating in positive/negative switching mode.

Workflow Prep HLM Incubation (Parent + NADPH) Quench Quench Reaction (Cold Acetonitrile) Prep->Quench Centrifuge Centrifugation (15,000g, 10 min) Quench->Centrifuge LCMS UHPLC-HRMS Analysis Centrifuge->LCMS Data Metabolite ID (Mass Defect) LCMS->Data

In vitro human liver microsome (HLM) experimental workflow for metabolite identification.

Data Presentation: Predicted Mass Shifts

To guide the LC-MS/MS operator, we utilize Mass Defect Filtering (MDF). Because biotransformations like demethylation (-14.0156 Da) shift the exact mass in predictable fractional ways, we can filter out matrix noise.

Analytical Note on Isomers: M1 (N-demethyl) and M2 (O-demethyl) are isobaric (same exact mass). Chromatographic separation is critical. M1, being a primary amine, will generally elute earlier on a reverse-phase C18 column than M2, which retains secondary amine lipophilicity despite its polar phenol group. MS/MS fragmentation will definitively differentiate them: M1 will show a characteristic loss of NH₃ (17 Da).

Predicted MetaboliteBiotransformationChemical FormulaExact Mass (Da)Precursor IonPolarity / LC Shift
Parent Compound NoneC₁₂H₁₉NO₂209.1416210.1494 [M+H]⁺Baseline (Reference RT)
M1 (N-Demethyl) N-Demethylation (-CH₂)C₁₁H₁₇NO₂195.1259196.1337 [M+H]⁺High (Early RT)
M2 (O-Demethyl) O-Demethylation (-CH₂)C₁₁H₁₇NO₂195.1259196.1337 [M+H]⁺Moderate (Mid RT)
M3 (Deaminated) Oxidative DeaminationC₁₁H₁₄O₄210.0892209.0814[M-H]⁻High (Negative Mode)
M4 (Glucuronide) Phase II (M2 + Gluc)C₁₇H₂₅NO₈371.1580372.1658 [M+H]⁺Highest (Earliest RT)

Conclusion

Predicting the metabolic pathway of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine requires moving beyond generic assumptions and applying structural homology. By recognizing its relationship to established arylalkylamines, we can confidently predict a multiphasic clearance route driven by CYP3A4, CYP2C8/9, and MAO. The provided self-validating in vitro protocol ensures that these computational predictions can be rigorously translated into empirical pharmacokinetic data, accelerating the de-risking phase of drug development.

References

  • Cytochromes of the P450 2C subfamily are the major enzymes involved in the O-demethylation of verapamil in humans. PubMed (National Institutes of Health). URL: [Link][1]

  • Verapamil Pathway, Pharmacokinetics. ClinPGx / PharmGKB. URL:[Link][2]

Sources

The N-Methyl-Homoveratrylamine Scaffold: From Cardiovascular Discovery to Pancreatic Beta-Cell Regeneration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in molecular scaffolds and drug development, I frequently encounter chemical moieties that transcend their original therapeutic intent. The N-methyl-homoveratrylamine (N-methyl-3,4-dimethoxyphenethylamine) scaffold is a quintessential example. Originally synthesized as a chemical intermediate in the mid-20th century, it became the structural backbone of the first-in-class calcium channel blockers (CCBs)[1]. Today, this privileged pharmacophore is at the forefront of metabolic disease research, demonstrating unprecedented efficacy in preventing pancreatic beta-cell apoptosis and altering the trajectory of Type 1 Diabetes (T1D)[2][3]. This whitepaper dissects the historical discovery, chemical synthesis, structure-activity relationships (SAR), and modern repurposing of N-methyl-homoveratrylamine analogs.

Historical Context and the "Calcium Antagonist" Paradigm

The pharmacological significance of the N-methyl-homoveratrylamine scaffold was first realized in the 1960s during the screening of coronary dilators by Knoll AG[1]. In 1964, researchers identified the profound cardiovascular properties of a new phenylalkylamine derivative, initially named iproveratril and later universally recognized as verapamil[1][4].

The mechanistic breakthrough occurred when Albrecht Fleckenstein observed that verapamil mimicked the exact cardiac effects of simple calcium withdrawal—diminishing contractile force and oxygen requirement—without impairing the fast sodium-dependent action potentials[4]. Recognizing that the drug specifically inhibited the slow transsarcolemmal calcium influx, Fleckenstein coined the term "calcium antagonist" in 1969[4]. This discovery not only established a novel drug class but also provided the foundational tools necessary to map voltage-gated calcium channels across human physiology.

Chemical Synthesis and Structural Elaboration

The synthesis of verapamil and its analogs relies on the efficient coupling of the N-methyl-homoveratrylamine moiety with a substituted phenylacetonitrile.

Experimental Protocol: Synthesis of Verapamil Hydrochloride

Objective: To couple the N-methyl-homoveratrylamine pharmacophore with α -isopropyl-veratryl cyanide to yield the L-type calcium channel blocker verapamil. Causality & Rationale: This workflow relies on the high acidity of the α -proton in the nitrile intermediate. Deprotonation creates a stabilized carbanion that readily undergoes nucleophilic aliphatic substitution with the alkyl halide derivative of the core amine, creating a highly stable carbon-carbon bond[5].

Step-by-Step Methodology:

  • Preparation of the Electrophile: React N-methyl-homoveratrylamine with 1-bromo-3-chloropropane to yield N-(3-chloropropyl)-N-methyl-homoveratrylamine. Rationale: The differential leaving-group ability of bromine versus chlorine ensures selective alkylation at the secondary amine without triggering unwanted polymerization.

  • Deprotonation: In a dry, nitrogen-purged reactor, dissolve α -isopropyl-veratryl cyanide in anhydrous toluene. Add sodium amide (NaNH 2​ ) or sodium hydride (NaH) at 0–5°C. Rationale: Strictly anhydrous conditions and strong bases are required to quantitatively deprotonate the sterically hindered α -carbon.

  • Coupling (Alkylation): Slowly add the N-(3-chloropropyl)-N-methyl-homoveratrylamine intermediate to the carbanion solution. Heat the mixture to 80–85°C for 4–6 hours. Rationale: Elevated thermal energy is necessary to overcome the steric hindrance of the bulky isopropyl group during the S N​ 2 displacement.

  • Workup: Quench the reaction with water to neutralize unreacted base. Separate the organic toluene layer, wash with brine, and concentrate under vacuum to yield verapamil free base as a viscous oil[5].

  • Salt Formation and Crystallization: Dissolve the crude oil in ethyl acetate or isopropanol. Add isopropanolic HCl until the solution is highly acidic. Filter the resulting white crystals and recrystallize from isopropanol (Melting range: 139–145°C)[5]. Rationale: Converting the free base to a hydrochloride salt drastically improves the compound's thermodynamic stability and aqueous solubility, which is critical for oral bioavailability.

SynthesisWorkflow A Alpha-isopropyl-veratryl cyanide B Deprotonated Carbanion (via NaH / Toluene) A->B Deprotonation D Nucleophilic Substitution (80-85°C, 4-6 hrs) B->D Alkylation C N-methyl-homoveratrylamine (Chloropropyl Derivative) C->D Electrophile E Verapamil Free Base (Viscous Oil) D->E Aqueous Workup F Verapamil Hydrochloride (Crystallization) E->F Isopropanolic HCl

Figure 1: Chemical synthesis workflow of Verapamil utilizing the N-methyl-homoveratrylamine scaffold.

Structure-Activity Relationship (SAR) & Analog Expansion

The N-methyl-homoveratrylamine scaffold is highly sensitive to structural modifications. The addition of a single methoxy group to the phenyl ring of verapamil yields gallopamil (methoxyverapamil or D600)[6]. This minor structural tweak alters the compound's binding kinetics and tissue selectivity. Both compounds act as potent noncompetitive inhibitors of the L-type calcium channel and have been shown to inhibit acid secretion in parietal cells by interfering with the K + /H + -ATPase proton pump[7].

Table 1: Quantitative Profile of N-Methyl-Homoveratrylamine Derivatives

CompoundStructural ModificationCav Channel IC 50​ Acid Secretion IC 50​ Molecular WeightPrimary Indication
Verapamil Base Scaffold~10 μM (T-cells)[8]12.1 μM[7]454.60 g/mol Angina, Arrhythmia, T1D
Gallopamil 3-Methoxy addition on phenyl ringN/A10.9 μM[7]484.63 g/mol [6]Arrhythmia

Modern Repurposing: The TXNIP Pathway and Beta-Cell Protection

While historically confined to cardiovascular indications, the N-methyl-homoveratrylamine scaffold has recently demonstrated revolutionary potential in endocrinology. In the context of diabetogenic stress, elevated intracellular calcium in pancreatic beta cells drives the overexpression of thioredoxin-interacting protein (TXNIP)[2]. TXNIP is a highly pro-apoptotic factor that induces beta-cell death and severely impairs insulin production[2].

By blocking L-type calcium channels on beta cells, verapamil lowers intracellular calcium concentrations, which directly inhibits the calcium-dependent transcription of the TXNIP gene[3]. The downregulation of TXNIP prevents beta-cell apoptosis and simultaneously relieves the suppression of Insulin-Like Growth Factor 1 (IGF-1) signaling, promoting cellular survival and functional regeneration[9].

This self-validating mechanistic loop—where target engagement (calcium channel blockade) directly neutralizes the pathological driver (TXNIP)—has led to successful Phase 2 clinical trials. In adult patients with recent-onset Type 1 Diabetes, oral verapamil administration successfully preserved endogenous C-peptide levels, improved mixed-meal stimulated beta-cell function, and significantly reduced exogenous insulin requirements[3].

TXNIP_Pathway Vera Verapamil LType L-type Ca2+ Channel (Inhibition) Vera->LType Blocks Ca Intracellular Ca2+ Drop LType->Ca Reduces Influx TXNIP TXNIP Expression (Downregulated) Ca->TXNIP Inhibits Transcription Apop Beta-Cell Apoptosis (Prevented) TXNIP->Apop Decreases IGF1 IGF-1 Signaling (Promoted) TXNIP->IGF1 Relieves Inhibition Surv Beta-Cell Survival & Function Apop->Surv Enhances IGF1->Surv Enhances

Figure 2: Verapamil-mediated TXNIP downregulation pathway promoting pancreatic beta-cell survival.

Conclusion

The N-methyl-homoveratrylamine scaffold illustrates the dynamic nature of drug discovery. By understanding the precise causality of its interactions—from the deprotonation mechanics in its synthesis to its downstream transcriptional control of TXNIP—researchers can continue to leverage this privileged structure. Its evolution from a simple coronary dilator to a disease-modifying agent for Type 1 Diabetes underscores the importance of rigorous, mechanism-based pharmacological profiling.

References

  • History of Calcium Antagonists - PubMed, National Institutes of Health (NIH), [Link]

  • Discovery and Development of Calcium Channel Blockers - PMC, National Institutes of Health (NIH),[Link]

  • US4697035A - Process for the preparation of basically substituted phenylacetonitriles, Google P
  • Verapamil chronicles: advances from cardiovascular to pancreatic β-cell protection, Frontiers,[Link]

  • Verapamil Prevents Decline of IGF-I in Subjects With Type 1 Diabetes and Promotes β-Cell IGF-I Signaling, American Diabetes Association,[Link]

  • Verapamil and beta cell function in adults with recent-onset type 1 diabetes - PMC, National Institutes of Health (NIH),[Link]

  • Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells - PubMed, National Institutes of Health (NIH),[Link]

  • Gallopamil - Wikipedia, Wikipedia,[Link]

  • The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal - MDPI, MDPI,[Link]

Sources

Methodological & Application

reductive amination protocols for N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application Note: Synthesis of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine via Reductive Amination

Executive Summary & Strategic Route Selection

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is a critical secondary amine building block, prominently utilized as a key intermediate in the synthesis of phenylalkylamine calcium channel blockers such as verapamil, as well as in the development of P-glycoprotein (P-gp) PET imaging radiotracers[1][2].

When designing a synthesis route for this secondary amine, chemists face a distinct chemoselectivity challenge: over-alkylation. Attempting to synthesize this molecule by reacting the primary amine (3-(3,4-dimethoxyphenyl)propan-1-amine) with formaldehyde often leads to uncontrolled di-alkylation, yielding the unwanted tertiary amine. Therefore, the authoritative and field-proven route is the direct reductive amination of 3-(3,4-dimethoxyphenyl)propanal with methylamine[3]. By keeping methylamine in excess, the aldehyde becomes the limiting reagent, strictly halting the reaction at the secondary amine stage.

Mechanistic Principles & Causality in Reagent Selection

To ensure a robust, scalable reaction, the choice of reducing agent and amine source is paramount.

  • Amine Source Causality: Aqueous methylamine introduces bulk water into the system, which thermodynamically pushes the imine-formation equilibrium backward. To circumvent this, we utilize methylamine hydrochloride paired with a stoichiometric amount of triethylamine (Et₃N). This liberates anhydrous methylamine in situ, driving the formation of the hemiaminal and subsequent iminium ion[3][4].

  • Reducing Agent Causality: Sodium borohydride (NaBH₄) is generally too aggressive for direct reductive amination; it will prematurely reduce the starting aldehyde into an alcohol before the imine can form. Instead, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice[5]. The electron-withdrawing acetate groups dampen the nucleophilicity of the hydride, making STAB unreactive toward aldehydes at room temperature, yet highly reactive toward the more electrophilic protonated iminium ion.

STAB_Mechanism A 3-(3,4-dimethoxyphenyl) propanal C Hemiaminal Intermediate A->C + CH3NH2 B Methylamine (Nucleophilic Attack) B->C D Iminium Ion (Dehydration) C->D - H2O (Fast) E Secondary Amine Product D->E NaBH(OAc)3 (Hydride Transfer)

Mechanistic pathway of STAB-mediated direct reductive amination.

Experimental Methodologies

We present two validated protocols. Protocol A is the industry standard for medicinal chemistry, offering rapid reaction times. Protocol B utilizes Titanium(IV) isopropoxide, which is highly cost-effective for large-scale process chemistry and avoids STAB-related toxicity[4].

Protocol A: STAB-Mediated Direct Reductive Amination

Reagents: 3-(3,4-dimethoxyphenyl)propanal (1.0 eq), Methylamine hydrochloride (1.5 eq), Triethylamine (1.5 eq), NaBH(OAc)₃ (1.5 eq), 1,2-Dichloroethane (DCE) (0.2 M).

  • Imine Pre-formation: Dissolve 3-(3,4-dimethoxyphenyl)propanal (10.0 mmol) in 50 mL of anhydrous DCE under an inert argon atmosphere.

  • In Situ Amine Generation: Add methylamine hydrochloride (15.0 mmol) followed immediately by Et₃N (15.0 mmol). Stir the suspension at room temperature for 30 minutes to allow the anhydrous methylamine to liberate and begin hemiaminal formation.

  • Reduction: Cool the flask to 0 °C. Add NaBH(OAc)₃ (15.0 mmol) portion-wise over 10 minutes to control mild exotherms.

  • Maturation: Remove the ice bath and stir the reaction at room temperature for 4–6 hours. Monitor complete consumption of the aldehyde via TLC (Hexanes:EtOAc 7:3, UV active).

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with Dichloromethane (3 × 20 mL).

  • Purification Causality (Critical Step): Free secondary amines of this molecular weight exhibit high water solubility and often streak on silica gel[2][3]. To prevent yield loss, dry the combined organic layers over MgSO₄, filter, and bubble anhydrous HCl gas into the solution (or add 2M HCl in ether) to precipitate the product cleanly as the hydrochloride salt .

Protocol B: Titanium(IV) Isopropoxide-Mediated Reductive Amination

This alternative two-stage protocol leverages Ti(OPr-i)₄ as both a Lewis acid to activate the carbonyl and a dehydrating agent to scavenge water, allowing the use of the cheaper, more aggressive NaBH₄ in the second step[4].

Ti_Workflow S1 Step 1: Imine Formation Aldehyde + CH3NH3Cl + Et3N + Ti(OPr-i)4 in EtOH (Stir 8-10 h) S2 Step 2: Reduction Add NaBH4 (1.5 eq) Stir 7-8 h at RT S1->S2 S3 Step 3: Quench & Filter Add H2O/NH4OH Filter TiO2 via Celite S2->S3 S4 Step 4: Extraction DCM Extraction Wash with Brine, Dry (MgSO4) S3->S4 S5 Step 5: Isolation N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine S4->S5

Step-by-step workflow for the Ti(OPr-i)4-mediated reductive amination.

Step-by-Step Execution:

  • Mix the aldehyde (10.0 mmol), Ti(OPr-i)₄ (20.0 mmol), methylamine hydrochloride (20.0 mmol), and Et₃N (20.0 mmol) in absolute ethanol (15 mL). Stir under Argon at room temperature for 8–10 hours[4].

  • Add NaBH₄ (15.0 mmol) in one portion. Stir for an additional 7–8 hours.

  • Quench by adding 10 mL of aqueous ammonia (NH₄OH). Causality: This forces the titanium complexes to precipitate as insoluble inorganic TiO₂ salts.

  • Filter the resulting white slurry through a pad of Celite, washing thoroughly with ethyl acetate. Extract, dry, and isolate as the hydrochloride salt as described in Protocol A.

Comparative Data & Self-Validating Quality Control

To assist in route selection, the quantitative parameters of both protocols are summarized below:

ParameterProtocol A: STAB-MediatedProtocol B: Ti(OPr-i)₄-Mediated
Reducing Agent NaBH(OAc)₃NaBH₄
Reaction Time 4–6 hours15–18 hours (Two-stage)
Chemoselectivity Excellent (Tolerates most functional groups)Very Good (Avoids STAB toxicity)
Scalability High (Standard pharmaceutical process)Moderate (Requires filtration of TiO₂ salts)
Cost Efficiency Moderate (STAB is relatively expensive)High (NaBH₄ and Ti(OPr-i)₄ are highly economical)

Self-Validating Analytical Signatures: A successful protocol must be a self-validating system. Before proceeding to downstream verapamil analog synthesis, validate the isolated hydrochloride salt against these spectral benchmarks:

  • Mass Spectrometry (ESI-MS): Look for the [M+H]⁺ peak at m/z 210.1 (Exact mass of free base C₁₂H₁₉NO₂ is 209.14).

  • ¹H NMR (400 MHz, CDCl₃):

    • Disappearance of the aldehyde proton (~9.7 ppm).

    • Appearance of a sharp singlet integrating to 3H at ~2.4 ppm , confirming the N-CH₃ installation.

    • Two sharp singlets integrating to 3H each at ~3.8 ppm , confirming the retention of the 3,4-dimethoxyaryl ethers.

References

  • Synthesis Methods of Calcium Channel Blockers: A Review. Journal of Medicinal and Medical Chemistry. 1

  • Synthesis and Evaluation of New Fluorine-18 Labeled Verapamil Analogs To Investigate the Function of P-Glycoprotein in the Blood–Brain Barrier. ACS Chemical Neuroscience. 2

  • Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. J. Chem. Soc., Perkin Trans. 1. 4

  • Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride: A Key Intermediate for TAK-779. Organic Process Research & Development. 3

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.5

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine. Addressing the common challenges associated with the analysis of secondary amines, this document details a systematic approach from initial parameter selection to full method validation according to ICH guidelines. The described method utilizes a C18 stationary phase with a mobile phase containing a phosphate buffer and acetonitrile, demonstrating excellent peak symmetry, linearity, accuracy, and precision. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound and structurally similar molecules.

Introduction: The Analytical Challenge

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is a secondary amine whose accurate quantification is critical in various stages of pharmaceutical development and research. The primary analytical challenges in developing an HPLC method for such basic compounds include poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase and ensuring consistent retention.[1] This document provides a detailed walkthrough of the strategic decisions and experimental steps taken to overcome these challenges, resulting in a robust and reliable analytical method.

The molecule possesses a dimethoxybenzene chromophore, which allows for sensitive detection using UV-Vis spectrophotometry.[2][3][4] The method development process, therefore, focuses on optimizing the chromatographic conditions to achieve a sharp, symmetrical peak, well-resolved from any potential impurities or matrix components.

Foundational Strategy: Method Development

The core of successful method development lies in a logical, stepwise approach to selecting and optimizing chromatographic parameters. The overall workflow is designed to first establish baseline separation and then systematically refine conditions to meet performance requirements.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization A Analyte Characterization (pKa, UV Spectra) B Column Selection (C18, end-capped) A->B C Mobile Phase Scoping (ACN/Water, pH) B->C D Detector Wavelength (UV Maxima) C->D E Mobile Phase pH Adjustment D->E Initial Results F Gradient Optimization E->F G Flow Rate & Temperature Evaluation F->G H Final Method Conditions G->H

Caption: Initial HPLC method development workflow.

Rationale for Initial Parameter Selection

A successful method begins with informed choices for the column, mobile phase, and detector settings.

  • Stationary Phase Selection: Reversed-phase chromatography is the most widely used separation technique in liquid chromatography due to its versatility.[5][6][7] A C18 (L1) column was chosen for its strong hydrophobic retention, which is suitable for the analyte's chemical structure.[7] To mitigate peak tailing associated with basic compounds, a modern, high-purity, end-capped C18 column is critical. End-capping minimizes the accessible free silanol groups, leading to improved peak symmetry.[8]

  • Mobile Phase Composition: A mixture of acetonitrile (ACN) and water is a standard choice for reversed-phase HPLC.[9] Acetonitrile generally provides lower backpressure and better UV transparency at lower wavelengths compared to methanol.[10] To control the ionization state of the secondary amine (pKa typically ~9-11) and further reduce silanol interactions, a buffer is essential. A phosphate buffer at a pH of 3.0 was selected to ensure the analyte is fully protonated, promoting a single, consistent ionic form and improving retention and peak shape. The addition of a small concentration of an amine modifier like triethylamine (TEA) can also be considered to competitively block active silanol sites.[11][12]

  • Detector Wavelength: The dimethoxybenzene moiety in the analyte is expected to have a UV absorbance maximum around 280-290 nm.[2][3] An initial scan using a photodiode array (PDA) detector confirmed a maximum absorbance at 282 nm, which was selected for quantification to ensure high sensitivity.

Initial Chromatographic Conditions

Based on the rationale above, the starting parameters for method development were established.

ParameterInitial ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose, high-efficiency column for reversed-phase.[7]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffers the mobile phase to ensure consistent analyte protonation.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesBroad scouting gradient to determine elution time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at 282 nmWavelength of maximum absorbance for the analyte.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Systematic Optimization Protocol

With the initial conditions established, the next phase involves systematically adjusting parameters to achieve optimal separation, defined by a tailing factor ≤ 1.5, theoretical plates > 2000, and a reasonable run time.

OptimizationLogic Start Initial Method Results CheckTailing Tailing Factor > 1.5? Start->CheckTailing AdjustpH Adjust Mobile Phase pH (e.g., pH 2.5 to 3.5) CheckTailing->AdjustpH Yes CheckResolution Sub-optimal Resolution or Long Run Time? CheckTailing->CheckResolution No AdjustpH->CheckTailing AdjustGradient Modify Gradient Slope and Time CheckResolution->AdjustGradient Yes CheckEfficiency Low Plate Count? CheckResolution->CheckEfficiency No AdjustGradient->CheckResolution AdjustFlowTemp Optimize Flow Rate & Column Temperature CheckEfficiency->AdjustFlowTemp Yes FinalMethod Optimized Method CheckEfficiency->FinalMethod No AdjustFlowTemp->CheckEfficiency

Caption: Logic diagram for systematic method optimization.

Mobile Phase pH Adjustment

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds.

Protocol:

  • Prepare three separate batches of Mobile Phase A (20 mM Potassium Phosphate) adjusted to pH 2.8, 3.0, and 3.2 using phosphoric acid.

  • For each pH level, inject a standard solution of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine (10 µg/mL).

  • Run the initial gradient method.

  • Record the retention time, tailing factor, and theoretical plates for the analyte peak at each pH.

Results Summary:

Mobile Phase pHRetention Time (min)Tailing FactorTheoretical Plates
2.88.541.157850
3.08.411.257200
3.28.251.486500
Gradient Optimization

The initial scouting gradient was refined to shorten the analysis time while maintaining resolution from any potential impurities. After determining the analyte elutes at approximately 45% ACN, a more focused gradient was developed.

Protocol:

  • Using the optimized Mobile Phase A (pH 2.8), design a new gradient profile:

    • Start at 30% B for 1 min.

    • Ramp to 55% B over 5 minutes.

    • Hold at 55% B for 2 minutes.

    • Return to 30% B and re-equilibrate for 2 minutes.

  • Inject the standard solution and record the chromatogram.

This optimized gradient reduced the total run time from over 15 minutes to 10 minutes while maintaining excellent peak shape and resolution.

Final Optimized Method and System Suitability

The culmination of the development and optimization steps resulted in the following final method parameters.

ParameterFinal Optimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 2.8
Mobile Phase B Acetonitrile (ACN)
Gradient 30%-55% B over 5 min, hold 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 282 nm
Injection Vol. 10 µL

System Suitability: Before proceeding with validation, system suitability must be established to ensure the chromatographic system is performing adequately.[9][13]

Protocol:

  • Equilibrate the HPLC system with the final mobile phase conditions until a stable baseline is achieved.

  • Make five replicate injections of a standard solution (e.g., 10 µg/mL).

  • Calculate the performance characteristics based on the resulting chromatograms.

System Suitability ParameterAcceptance CriteriaResult
Tailing Factor ≤ 1.51.12
Theoretical Plates > 20007950
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.15%

The system suitability results confirm the method is precise, efficient, and produces symmetrical peaks, making it suitable for validation.

Method Validation Protocol (ICH Q2(R1))

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate its suitability for its intended purpose.[14][15][16][17]

ValidationWorkflow cluster_validation ICH Q2(R1) Method Validation Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for HPLC method validation based on ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16]

Protocol:

  • Inject a blank solution (diluent).

  • Inject a standard solution of the analyte.

  • Inject a sample of a placebo (if applicable).

  • If available, inject known impurities or a stressed (degraded) sample of the analyte.

  • Acceptance: The blank and placebo must show no interfering peaks at the retention time of the analyte. The analyte peak should be spectrally pure (as determined by PDA analysis) and well-resolved from any other peaks.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[17]

Protocol:

  • Prepare a stock solution of the analyte and create a series of at least five calibration standards by serial dilution. A typical range for an assay might be 50% to 150% of the target concentration (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis.

  • Acceptance: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by spike-recovery experiments.[18]

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance: The mean recovery should be within 98.0% to 102.0% for each level.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[17]

Protocol (Repeatability):

  • Prepare six individual samples at 100% of the target concentration.

  • Analyze all six samples on the same day, with the same analyst and instrument.

  • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Acceptance: The %RSD should be ≤ 2.0%.

Protocol (Intermediate Precision):

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both sets of experiments.

  • Acceptance: The %RSD for the combined data should be ≤ 2.0%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • For each change, analyze a sample in triplicate and evaluate the impact on system suitability parameters.

  • Acceptance: System suitability criteria must be met under all varied conditions.

Parameter VariedVariationEffect on Results
Mobile Phase pH ± 0.1 (2.7 and 2.9)System suitability passes
Column Temperature ± 2 °C (28 °C and 32 °C)System suitability passes
Flow Rate ± 0.1 mL/min (0.9 and 1.1)System suitability passes

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing and validating a robust RP-HPLC method for the quantification of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine. By carefully selecting the stationary phase, optimizing the mobile phase pH to control the analyte's ionization, and refining the gradient elution, a method with excellent peak symmetry, efficiency, and a practical run time was achieved. The subsequent validation, performed in accordance with ICH Q2(R1) guidelines, confirmed that the method is specific, linear, accurate, precise, and robust. This detailed protocol serves as a reliable, self-validating system for professionals in research and quality control environments.

References

  • U.S. Pharmacopeia.
  • GL Sciences. (n.d.). Reverse Phase HPLC Columns.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Element Lab Solutions. (n.d.). USP 621 Changes.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5943–5959.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Welch Materials. (2025).
  • AAT Bioquest. (n.d.). Absorption [1,4-Dimethoxy Benzene].
  • Phenomenex. (n.d.). Reversed-phase HPLC Columns.
  • Element Lab Solutions. (n.d.). Reversed Phase Columns.
  • Biotage. (2023).

Sources

Application Note: Advanced Crystallization Techniques for N-[3-(3,4-Dimethoxyphenyl)propyl]-N-methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine hydrochloride (CAS 83979-31-1) is a critical secondary amine intermediate utilized in the synthesis of bradycardic agents (e.g., Falipamil / AQ-A 39) and various calcium channel blockers [1]. Structurally, it features a highly flexible propyl linker connecting a basic N-methylamine to an electron-rich 3,4-dimethoxyphenyl ring.

This structural flexibility, combined with the strong hydrogen-bonding capacity of the methoxy groups and the chloride counterion, presents significant crystallization challenges [2]. The compound is highly prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," where the solute separates as a dense, impurity-rich viscous liquid rather than nucleating into an ordered crystalline solid. This Application Note details field-proven, self-validating crystallization protocols designed to bypass LLPS, ensuring high-yield recovery and >99% polymorphic purity.

Physicochemical Profiling & Causality in Solvent Selection

Amine hydrochlorides exhibit distinct solubility profiles governed by the strong hydrogen-bond accepting nature of the chloride ion [3]. Selecting the correct solvent system is not arbitrary; it requires balancing solvation energy with dielectric disruption.

  • Protic Solvents (Water, Methanol): Exhibit excessively high solubility due to strong solvation of the chloride ion. They are unsuitable as primary crystallization solvents without massive, impractical anti-solvent volumes.

  • Moderate Hydrogen-Bond Donors (Isopropanol, Ethanol): Serve as ideal primary solvents. They provide a steep temperature-dependent solubility curve, allowing complete dissolution at elevated temperatures (60–70 °C) and controlled supersaturation upon cooling [4].

  • Aprotic Anti-Solvents (Diethyl Ether, Ethyl Acetate): Used to sharply decrease the dielectric constant of the medium, forcing the precipitation of the highly polar hydrochloride salt [5].

Table 1: Quantitative Comparison of Crystallization Solvent Systems
Primary SolventAnti-SolventRatio (v/v)Temp. ProfileEst. YieldPurityPrimary Mechanism
Isopropanol (IPA)NoneN/A70 °C → 5 °C65–75%>98%Cooling Crystallization
Isopropanol (IPA)Ethyl Acetate1:365 °C → 0 °C80–88%>99%Cooling + Anti-Solvent
Ethanol (EtOH)Diethyl Ether1:540 °C → -20 °C>90%>95%Anti-Solvent Precipitation

Mechanistic Insights: Overcoming Liquid-Liquid Phase Separation (LLPS)

When crystallizing flexible amine hydrochlorides, rapid cooling or excessive anti-solvent addition quickly pushes the system into a high state of supersaturation. Instead of crossing the metastable zone to form an ordered crystal lattice, the system minimizes free energy by forming a disordered, solute-rich liquid phase (oil).

Causality of the Fix: To prevent LLPS, the supersaturation generation rate must be strictly controlled. This is achieved by:

  • Linear Cooling Ramps: Cooling at a maximum rate of 0.5 °C/min allows time for molecular orientation.

  • Seeding: Introducing pure crystal seeds within the metastable zone provides a low-energy template for crystal growth, bypassing the primary nucleation energy barrier that otherwise leads to oiling out.

LLPS_Avoidance Supersat High Supersaturation (Cooling/Anti-Solvent) LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Rapid Cooling / Excess Anti-solvent Control Controlled Cooling + Seed Crystals Supersat->Control Optimized Pathway Amorphous Impure Amorphous Gum (Failed Crystallization) LLPS->Amorphous Solvent Trapping Crystal High-Purity Crystalline Amine Hydrochloride Control->Crystal Direct Nucleation & Growth

Mechanistic pathway illustrating the avoidance of Liquid-Liquid Phase Separation (LLPS).

Experimental Protocols

Protocol A: Scalable Cooling & Anti-Solvent Crystallization (IPA / Ethyl Acetate)

Objective: High-purity bulk crystallization suitable for process scale-up[4]. Self-Validating Step: The appearance of slight turbidity at exactly 45 °C confirms the metastable limit has been reached, validating the thermodynamic window for seeding.

  • Dissolution: Charge a jacketed reactor with 10.0 g of crude N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine hydrochloride. Add 30 mL of anhydrous Isopropanol (IPA).

  • Heating: Heat the suspension to 65–70 °C under moderate agitation (200 RPM) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulate matter. Causality: Particulates act as heterogeneous nucleation sites for impurities, prematurely crashing the product out of solution.

  • Controlled Cooling & Seeding: Program the reactor to cool at 0.5 °C/min. When the internal temperature reaches 45 °C (or upon the very first sign of faint turbidity), add 50 mg of pure seed crystals. Hold the temperature at 45 °C for 30 minutes. Causality: Seeding within the metastable zone bypasses the high activation energy required for primary nucleation, preventing the system from defaulting to the lower-energy liquid-liquid phase separation.

  • Anti-Solvent Addition: Resume cooling to 20 °C. Slowly dose 90 mL of Ethyl Acetate over 2 hours using a syringe pump. Causality: Slow addition prevents localized zones of high supersaturation at the droplet interface, ensuring that solute deposits onto the existing seed lattice rather than precipitating as amorphous impurities.

  • Isolation: Cool the slurry to 0–5 °C and hold for 2 hours. Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of cold (0 °C) Ethyl Acetate.

  • Drying: Dry in a vacuum oven at 45 °C at <50 mbar for 12 hours to constant weight.

Workflow Start Crude Amine HCl Dissolve Dissolution in Hot IPA (65-70°C) Start->Dissolve Filter Hot Filtration (0.45 µm) Dissolve->Filter Cool Cool to 45°C (0.5°C/min) Filter->Cool Seed Add Seed Crystals (Hold 30 min) Cool->Seed Enter Metastable Zone AntiSolv Slow Addition of Ethyl Acetate (Over 2 hours) Seed->AntiSolv Crystal Bed Matures Isolate Filter, Wash & Vacuum Dry AntiSolv->Isolate Yield >80%

Step-by-step scalable cooling and anti-solvent crystallization workflow.

Protocol B: Rescue Crystallization for Oiled-Out Batches (Ethanol / Diethyl Ether)

Objective: Recovery of material that has already oiled out or degraded into a gummy residue [5]. Self-Validating Step: The transition from a biphasic oily mixture to a unified clear solution upon ethanol addition confirms the disruption of the solute-rich phase.

  • Redissolution: To the oiled-out residue (approx. 5 g), add the absolute minimum volume of warm Ethanol (approx. 10–15 mL at 40 °C) required to form a single, clear phase.

  • Charcoal Treatment (Optional): Add 0.5 g of activated charcoal to adsorb colored polymeric impurities. Stir for 15 minutes and filter through a Celite pad.

  • Anti-Solvent Titration: Transfer the clear filtrate to a rapidly stirring flask at room temperature. Add Diethyl Ether dropwise. Stop the addition immediately when the solution becomes persistently cloudy (typically after 40–50 mL).

  • Forced Nucleation: Scratch the inner wall of the glass flask with a glass rod. Causality: The microscopic glass shards and localized acoustic energy provide high-energy nucleation sites, forcing the solute out of the metastable state before it can re-oil.

  • Maturation: Once a white precipitate forms, add an additional 20 mL of Diethyl Ether to drive the equilibrium. Store the sealed flask at -20 °C overnight.

  • Isolation: Rapidly filter the highly hygroscopic crystals under a blanket of dry nitrogen and wash with ice-cold Diethyl Ether. Transfer immediately to a vacuum desiccator.

References

  • Wikipedia Contributors. "Falipamil." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Childs, S. L., et al. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids." Journal of the American Chemical Society, 2004, 126(41), 13335-13342. Available at:[Link]

  • Gupta, P., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, 2018, 23(7), 1719. Available at:[Link]

  • Chen, G., et al. "Early Process Development of an Irreversible Epidermal Growth Factor Receptor (EGFR) T790 M Inhibitor." Organic Process Research & Development, 2019, 23(3), 374-383. Available at:[Link]

Topic: N-[3-(3,4-Dimethoxyphenyl)propyl]-N-methylamine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Phenethylamine Scaffold

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine (CAS: 57010-78-3) is a secondary amine belonging to the phenethylamine class.[1] This class of compounds is foundational in medicinal chemistry, forming the backbone of numerous neurotransmitters, hormones, and a significant percentage of registered pharmaceuticals.[2] The structure of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is notable for three key features:

  • The 3,4-Dimethoxyphenyl Group: This "veratryl" moiety is a bioisostere of the catechol group found in dopamine. This substitution enhances metabolic stability by protecting the hydroxyl groups from rapid oxidation, a common strategy in drug design.

  • The Propyl Linker: The three-carbon chain separating the aromatic ring and the nitrogen atom provides specific conformational flexibility. This is a critical parameter in drug design, as altering the linker length from the more common ethyl chain (found in intermediates for drugs like Verapamil) can significantly impact receptor binding affinity and selectivity.[3][4]

  • The N-Methyl Secondary Amine: This functional group serves as a versatile nucleophilic handle. It is readily alkylated, acylated, or used in other coupling reactions to build more complex molecular architectures, making it an ideal pharmaceutical intermediate.[5]

This guide provides detailed protocols for the synthesis, characterization, and application of this intermediate, focusing on its utility in constructing novel drug candidates, particularly analogues of established pharmaceuticals like the calcium channel blocker Verapamil.[6][7][8]

Part 1: Synthesis via Reductive Amination

The most efficient and widely adopted method for preparing N-methyl secondary amines is reductive amination.[2][9] This one-pot reaction combines an aldehyde with a primary amine to form an iminium ion intermediate, which is then immediately reduced to the target secondary amine. This approach avoids the common issue of over-alkylation seen in direct alkylation methods.[9]

Causality of Method Selection:

The chosen starting material is 3-(3,4-dimethoxyphenyl)propanal. The reaction proceeds by nucleophilic attack of methylamine on the aldehyde's carbonyl carbon, followed by dehydration to form a Schiff base (iminium ion). A selective reducing agent is crucial at this stage. While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde. Milder, more selective hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are superior because they preferentially reduce the protonated iminium ion over the neutral aldehyde, leading to higher yields and purity.[9][10] Titanium(IV) isopropoxide can also be employed as a Lewis acid to facilitate imine formation, especially with less reactive carbonyls.[2]

Experimental Workflow: Synthesis Protocol

G cluster_prep Reaction Setup cluster_reduction Reduction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 3-(3,4-dimethoxyphenyl)propanal in Methanol B 2. Add Methylamine Solution (2M in MeOH) A->B C 3. Stir at Room Temperature (Imine Formation) B->C D 4. Cool mixture to 0°C C->D E 5. Add NaBH(OAc)₃ portion-wise D->E F 6. Warm to RT and stir overnight E->F G 7. Quench with sat. NaHCO₃ F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry organic layer (Na₂SO₄) H->I J 10. Concentrate in vacuo I->J K 11. Purify via Column Chromatography (Silica, DCM/MeOH gradient) J->K L 12. Characterize pure product K->L G cluster_reactants Reactants cluster_product Product A N-[3-(3,4-dimethoxyphenyl)propyl] -N-methylamine (Intermediate) Conditions + K₂CO₃, NaI Acetonitrile, Reflux A->Conditions B 2-(3,4-Dimethoxyphenyl)-2-isopropyl -5-chlorovaleronitrile (Alkylating Agent) B->Conditions C Propyl-Verapamil Analogue Conditions->C

Sources

Application Note: Advanced Solid-Phase Extraction (SPE) Protocols for Dimethoxyphenyl Propylamines in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Scope

Dimethoxyphenyl propylamines—encompassing designer drugs such as the 2,5-dimethoxy-4-substituted amphetamines (DOx series: DOM, DOB, DOI) and various 3,4-dimethoxyphenethylamine derivatives—are potent serotonin 5-HT2A receptor agonists[1]. Due to their high potency, they are typically present at trace levels (sub-ng/mL) in biological fluids (urine, plasma) and environmental matrices (untreated wastewater)[2][3].

Isolating these basic amines from complex matrices requires rigorous sample clean-up to prevent ion suppression during downstream Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Capillary Electrophoresis-Mass Spectrometry (CE-MS)[4]. This guide details the mechanistic rationale and step-by-step protocols for extracting these compounds using Mixed-Mode Cation Exchange (MCX) and highly selective Molecularly Imprinted Polymers (MIPs).

Mechanistic Principles of Extraction: The Causality of Sorbent Selection

The extraction logic for dimethoxyphenyl propylamines relies on exploiting their dual physicochemical properties: a lipophilic dimethoxy-substituted aromatic ring and an ionizable primary amine side chain (pKa ~9.5–10.0).

Mixed-Mode Strong Cation Exchange (MCX)

MCX sorbents utilize a reversed-phase polymeric backbone functionalized with sulfonic acid groups. This provides an orthogonal, two-dimensional retention mechanism[3]:

  • Causality of Loading (Retention): By acidifying the sample to pH 2.0–3.0, the propylamine nitrogen is completely protonated ( NH3+​ ). It binds to the negatively charged sulfonic acid groups via strong electrostatic interactions, while the aromatic ring engages in hydrophobic π−π interactions with the polymer.

  • Causality of Washing (Purification): Because the ionic bond is highly stable, aggressive organic washes (e.g., 100% methanol) can be applied. This rigorously strips away neutral lipids and isobaric interferences without prematurely eluting the target analytes.

  • Causality of Elution (Release): Elution requires breaking the ionic bond. Introducing a basic organic solvent (e.g., 5% NH4​OH in methanol) shifts the microenvironmental pH above the amine's pKa. The amine is neutralized to NH2​ , breaking the electrostatic hold, while the methanol disrupts the hydrophobic interactions, releasing the purified analyte.

Molecularly Imprinted Polymers (MIPs)

For hyper-selective applications—such as isolating specific biogenic amines or structurally related compounds from complex plant/food matrices—MIPs synthesized with a 2-(3,4-dimethoxyphenyl)ethylamine template offer "lock-and-key" cavity recognition[5]. The polymer matrix is built around the template, which is subsequently washed out, leaving behind cavities that exclusively bind the target pharmacophore based on shape, size, and electrostatic complementarity.

SPE_Mechanism Amine Dimethoxyphenyl Propylamine (pKa ~9.5) Acidic Acidic pH (< 7) Protonated (NH3+) Amine->Acidic Add Formic Acid Basic Basic pH (> 11) Neutral (NH2) Amine->Basic Add NH4OH MCX Strong Cation Exchange Retention via Electrostatics Acidic->MCX Loading & Washing Elution Elution Disrupted Ionic Bond Basic->Elution Basic Organic Solvent MCX->Elution pH Shift

Caption: pH-dependent ionization states driving the retention and elution mechanisms on MCX sorbents.

Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) for Biological & Wastewater Matrices

This protocol is optimized for 30 mg / 1 cc MCX cartridges or 96-well plates[3].

Step 1: Sample Pre-treatment

  • Aliquot 1.0 mL of urine or 5.0 mL of untreated wastewater into a centrifuge tube.

  • Spike with an appropriate isotopically labeled internal standard (e.g., Mescaline- d9​ or DOM- d6​ )[2].

  • Add 2% Formic Acid (aq) dropwise to adjust the sample to pH 2.0–3.0 . Verify with pH paper.

  • Centrifuge at 10,000 x g for 5 minutes to pellet particulates.

Step 2: Sorbent Conditioning

  • Pass 1.0 mL of 100% Methanol (MeOH) through the sorbent to wet the polymer bed.

  • Pass 1.0 mL of 2% Formic Acid in MS-grade H2​O to equilibrate the sorbent to an acidic state. (Do not let the sorbent dry out).

Step 3: Sample Loading

  • Load the acidified supernatant onto the cartridge.

  • Allow it to pass through via gravity or apply a gentle vacuum (flow rate ~1 mL/min) to maximize ionic interaction time.

Step 4: Interference Washing

  • Aqueous Wash: Pass 1.0 mL of 2% Formic Acid in H2​O to remove polar, water-soluble interferences.

  • Organic Wash: Pass 1.0 mL of 100% MeOH to remove neutral lipids and hydrophobic contaminants.

  • Dry the cartridge under maximum vacuum for 3–5 minutes.

Step 5: Target Elution

  • Prepare a fresh solution of 5% Ammonium Hydroxide ( NH4​OH ) in 100% MeOH.

  • Elute the dimethoxyphenyl propylamines by passing 1.0 mL of the basic elution solvent through the cartridge into a clean collection tube.

Step 6: Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

SPE_Workflow Condition 1. Sorbent Conditioning 1 mL MeOH → 1 mL 2% Formic Acid Load 3. Sample Loading Gravity flow (1 mL/min) Condition->Load Sample 2. Sample Pre-treatment Acidify matrix to pH 2.0 - 3.0 Sample->Load Wash1 4. Acidic Wash 2% Formic Acid in H2O Load->Wash1 Wash2 5. Organic Wash 100% Methanol Wash1->Wash2 Elute 6. Target Elution 5% NH4OH in Methanol Wash2->Elute Analyze 7. Evaporate & Reconstitute for LC-MS/MS Analysis Elute->Analyze

Caption: Workflow for Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction of basic amines.

Protocol B: MIP-SPE for Highly Selective Isolation

Based on methodologies utilizing 2-(3,4-dimethoxyphenyl)ethylamine imprinted polymers for complex natural matrices[5].

  • Conditioning: 1.0 mL Methanol, followed by 1.0 mL Methanol-Water (85:15, v/v).

  • Loading: Load the sample extract adjusted to match the loading solvent polarity (Methanol-Water 85:15, v/v).

  • Washing: 1.0 mL of 100% Methanol to strip non-specifically bound matrix components.

  • Elution: 1.0 mL of 0.04 M aqueous ammonium acetate-methanol (30:70, v/v) to disrupt the specific hydrogen/electrostatic bonds within the imprinted cavities[5].

Quantitative Data & Method Validation

The following table synthesizes field-validated performance metrics for the extraction of dimethoxyphenyl propylamines and related derivatives across various matrices:

Analyte ClassMatrixSPE Sorbent / FormatAnalytical PlatformLOD / LOQRecoveryRef
DOM (DOx series) Rat/Human UrineMixed-Mode Cation ExchangeGC-MS (SIM)LOD: 2–10 ng/mL64–92%[2]
DOET, DOPR UrineSolid-Phase ExtractionCE-ESI-MSLOD: 10 ng/mL>90%[4]
Amphetamine NPS Untreated WastewaterOasis MCX LP (96-well)LC-MS/MSLOQ: 0.033 µg/LValidated[3]
Dopamine (via template)Banana Extract2-(3,4-dimethoxyphenyl)ethylamine MIPHPLCN/A88.5% ± 4.6%[5]

Troubleshooting & Self-Validating Systems

To ensure the protocol acts as a self-validating system, researchers must incorporate the following quality control mechanisms:

  • Matrix Effect Profiling (Ion Suppression): Always calculate absolute matrix effects by comparing the MS/MS peak area of a post-extraction spiked blank against a neat standard. If suppression exceeds 20%, increase the volume of the 100% MeOH wash step to better clear phospholipids.

  • Internal Standard Tracking: The inclusion of deuterated internal standards (e.g., Mescaline- d9​ ) prior to Step 1 is non-negotiable[2]. It corrects for both extraction losses and ionization fluctuations. A sudden drop in internal standard recovery flags a failure in the sorbent conditioning or elution steps.

  • Breakthrough Monitoring: During method validation, collect and analyze the effluent from the "Sample Loading" and "Aqueous Wash" steps. If target analytes are detected here, the sample was insufficiently acidified (pH > 3.0), preventing complete ionization of the propylamine group.

References

  • [2] Ewald, A., Fritschi, G., Bork, W.-R., & Maurer, H. (2006). Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): Involvement of the cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter in rat urine as proof of a drug intake using gas chromatography-mass spectrometry. Journal of Mass Spectrometry. 2

  • [1] Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. (2022). PMC / NIH. 1

  • [4] Nieddu, M., Boatto, G., & Dessì, G. (2007). Determination of 4-alkyl 2,5 dimethoxy-amphetamine derivatives by capillary electrophoresis with mass spectrometry detection from urine samples. Journal of Chromatography B.4

  • [3] High Throughput Determination of Emerging Synthetic Amphetamine Drugs in Untreated Wastewater Using SPE-LC-MS. (2025). LCMS.cz. 3

  • [5] Effective Separation of Dopamine From Bananas on 2-(3,4-dimethoxyphenyl)ethylamine Imprinted Polymer. (2012). PubMed / NIH.5

Sources

microwave-assisted synthesis of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine

Executive Summary & Scientific Context

The compound [1] is a highly valuable secondary amine intermediate. It serves as the critical structural backbone in the synthesis of , a prominent non-dihydropyridine L-type calcium channel blocker widely utilized in cardiovascular medicine for the management of hypertension and angina[2].

Historically, the construction of this intermediate via the alkylation of methylamine with 1-bromo-3-(3,4-dimethoxyphenyl)propane has been plagued by kinetic bottlenecks. Conventional reflux methods require prolonged reaction times and often result in poor chemo-selectivity, generating significant amounts of over-alkylated tertiary amine byproducts. By transitioning this workflow to a microwave-assisted organic synthesis (MAOS) platform, chemists can achieve precise control over reaction parameters, significantly improving both reaction efficiency and [3].

Mechanistic Insights & Reaction Causality

As a Senior Application Scientist, it is vital to emphasize that successful protocol transfer to a microwave platform requires understanding the underlying physics of [4].

  • Dielectric Heating & Inverted Gradients: Unlike conventional heating, which relies on thermal conduction from the vessel wall, microwave irradiation couples directly with the permanent dipoles of the solvent and reagents[4]. This direct "in-core" heating generates inverted temperature gradients, ensuring that the reaction mixture is heated uniformly and instantaneously on a molecular level[4].

  • Solvent Synergy & Causality: The choice of solvent is critical to the reaction's success. Ethanol is selected as a co-solvent because of its high microwave absorbing capacity (high loss tangent) and its ability to homogenize the lipophilic alkyl halide with the aqueous amine, demonstrating the important supporting role of solvents as [5].

  • Suppressing Over-Alkylation: Methylamine is highly volatile. In a conventional open-reflux system, maintaining a high concentration of dissolved methylamine at elevated temperatures is impossible. By utilizing a sealed microwave reactor, the autogenous pressure allows the aqueous methylamine to be heated to 120 °C—well above its atmospheric boiling point. This enables the use of a massive stoichiometric excess of methylamine (15 equivalents), which drives the pseudo-first-order kinetics strictly toward the secondary amine, safely suppressing the formation of tertiary amine impurities.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. The integration of an HPLC In-Process Control (IPC) ensures that the reaction has reached >98% conversion before the workup is initiated, thereby preventing the carryover of unreacted alkyl halide into the final product.

Materials Required:

  • 1-bromo-3-(3,4-dimethoxyphenyl)propane (5.0 mmol, 1.30 g)

  • Methylamine, 40% w/w in water (75.0 mmol, 6.5 mL)

  • Absolute Ethanol (5.0 mL)

  • Dichloromethane (DCM) and 1M NaOH for workup

Step-by-Step Methodology:

  • Reactor Assembly: To a 30 mL heavy-walled borosilicate microwave vial equipped with a PTFE-coated magnetic stir bar, add 1.30 g of 1-bromo-3-(3,4-dimethoxyphenyl)propane.

  • Reagent Addition: Introduce 5.0 mL of absolute ethanol, followed by 6.5 mL of 40% aqueous methylamine. Causality Note: The order of addition ensures the alkyl halide is dispersed in the ethanol co-solvent before encountering the bulk aqueous phase.

  • Microwave Irradiation: Seal the vial securely with a Teflon-lined crimp cap. Program the microwave synthesizer to ramp to 120 °C over 2 minutes. Hold the temperature at 120 °C for exactly 10 minutes. Set the maximum pressure limit to 15 bar to accommodate the autogenous pressure of the heated gas.

  • Active Cooling: Post-irradiation, utilize the reactor's compressed air cooling system to rapidly cool the vial to ≤ 30 °C. Critical Safety Step: Never uncap the vial while hot, as pressurized methylamine gas will rapidly expand and escape.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via (C18 column, 70:30 Methanol:Water, pH 7.4). Confirm that the peak corresponding to the starting bromide is <2% relative area. If the threshold is not met, re-seal and irradiate for an additional 3 minutes.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of 1M NaOH to ensure the secondary amine is completely free-based. Extract the aqueous layer with DCM (3 x 15 mL).

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield the pure secondary amine product as a pale yellow oil.

Quantitative Data Presentation

The advantages of the MAOS protocol over conventional heating are summarized below. The microwave method provides a superior E-factor by drastically reducing energy consumption and solvent waste associated with prolonged reflux and complex purifications.

Table 1: Performance Comparison for the Synthesis of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine

ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conductive (Oil Bath)Dielectric (Microwave)
Reaction Temperature 80 °C (Reflux)120 °C (Sealed Vessel)
Reaction Time 12 - 16 hours10 minutes
Equivalents of Amine 5.0 eq15.0 eq
Conversion Rate ~75%>98%
Isolated Yield 62%89%
Primary Impurity Tertiary Amine (Over-alkylation)Trace unreacted starting material

Process and Pharmacological Visualizations

Workflow R1 1-Bromo-3-(3,4-dimethoxyphenyl)propane + Aqueous Methylamine MW Microwave Irradiation 120°C, 10 min, Sealed R1->MW Ethanol Co-solvent Cool Active Cooling < 30°C MW->Cool Autogenous Pressure IPC HPLC IPC >98% Conversion Cool->IPC Workup Liquid-Liquid Extraction (DCM / H2O) IPC->Workup Pass Product Pure Secondary Amine Intermediate Workup->Product Concentration

Workflow for the microwave-assisted synthesis and isolation of the Verapamil intermediate.

Pathway Int N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine Alk Alkylation with Isopropyl Valeronitrile Derivative Int->Alk Ver Verapamil (Active API) Alk->Ver Final Synthetic Step Target L-Type Calcium Channels (Cardiac & Vascular Tissue) Ver->Target Binds to alpha-1 subunit Effect Decreased Intracellular Ca2+ Vasodilation & Negative Inotropy Target->Effect Blockade of Ca2+ influx

Synthetic progression of the intermediate to Verapamil and its pharmacological mechanism.

References

  • Title: WO2016181292A1 - A process for the preparation of verapamil hydrochloride Source: Google Patents URL
  • Title: Microwave Multicomponent Synthesis Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed‐phase high performance liquid chromatography Source: Drug Development and Therapeutics URL: [Link]

  • Title: Synthesis Methods of Calcium Channel Blockers: A Review Source: Journal of Medicinal and Medical Chemistry URL: [Link]

Sources

Application Note: Purity Determination of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine via Non-Aqueous Potentiometric Titration

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine (CAS 57010-78-3) is a critical secondary amine intermediate utilized in the synthesis of complex pharmaceutical active ingredients (e.g., cardiovascular and neurological analogs). Accurate purity determination is paramount for downstream synthetic success. This application note details a self-validating, non-aqueous potentiometric titration protocol utilizing perchloric acid in glacial acetic acid, fully compliant with pharmacopeial standards such as USP <541>.

Introduction & Mechanistic Rationale

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is a weakly basic organic compound[1]. In aqueous environments, water acts as a "leveling solvent," competing with the amine for protons and preventing the formation of a sharp, quantifiable titration endpoint[2]. To overcome this thermodynamic limitation, non-aqueous titrimetry is employed[3].

The Causality of Solvent and Titrant Selection
  • Glacial Acetic Acid (Solvent): Acts as a protogenic (proton-donating) solvent. It enhances the apparent basicity of the secondary amine by forming a highly reactive onium ion (CH₃COOH₂⁺) intermediate when reacted with a strong acid[2].

  • Perchloric Acid (Titrant): As one of the strongest known acids, perchloric acid (HClO₄) completely dissociates in glacial acetic acid, driving the protonation of the amine to stoichiometric completion[3].

  • The Acetic Anhydride Caveat (Critical Expert Insight): Commercial glacial acetic acid and perchloric acid contain trace amounts of water, which blunts the endpoint. Acetic anhydride is added to consume this water. However, because the target analyte is a secondary amine, excess acetic anhydride must be strictly avoided. Excess anhydride will acetylate the secondary amine, converting it into a neutral amide, thereby artificially depressing the purity assay[2].

Materials, Reagents, and Equipment

To ensure a self-validating system, all reagents must be of analytical grade, and the titrant must be standardized against a primary standard. Potassium Hydrogen Phthalate (KHP) is selected as the primary standard due to its high purity, stability, lack of hygroscopicity, and high molecular weight, which collectively minimize weighing errors[4].

Table 1: Reagent Preparation Summary

Reagent/MaterialFunctionSpecification / Grade
N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamineTarget Analyte≥98% (Reference Standard)
Perchloric Acid (HClO₄)Titrant70-72% (ACS Reagent)
Glacial Acetic AcidProtogenic Solvent≥99.8% (Anhydrous)
Acetic AnhydrideWater Scavenger≥99.0% (ACS Reagent)
Potassium Hydrogen Phthalate (KHP)Primary Standard≥99.95% (NIST Traceable)

Experimental Protocols

Protocol A: Preparation and Standardization of 0.1 N Perchloric Acid
  • Preparation: Slowly add 8.5 mL of 70-72% perchloric acid to 900 mL of glacial acetic acid under continuous stirring[2].

  • Moisture Elimination: Add exactly 21 mL of acetic anhydride. Causality Check: This exact volume is calculated to consume the water in the 70% perchloric acid without leaving an excess that would acetylate the secondary amine[2].

  • Equilibration: Allow the solution to stand for 24 hours at room temperature to ensure complete hydrolysis of the anhydride. Make up the volume to 1000 mL with glacial acetic acid.

  • Standardization: Accurately weigh ~500 mg of primary standard KHP into a titration vessel. Dissolve in 25 mL of glacial acetic acid (warm if necessary, then cool)[4].

  • Titration: Titrate potentiometrically with the prepared 0.1 N HClO₄. Perform a blank titration of the solvent and subtract the blank volume[3].

Protocol B: Automated Potentiometric Titration of the Target Amine

Automated potentiometric titration removes the subjectivity of visual color changes, providing a mathematically objective equivalence point via the first derivative of the potential curve[5].

  • Sample Preparation: Accurately weigh ~200 mg of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine. Transfer to a clean, dry 100 mL titration beaker.

  • Dissolution: Add 50 mL of anhydrous glacial acetic acid. Stir magnetically until complete dissolution is achieved.

  • Electrode Setup: Immerse a non-aqueous glass pH electrode (filled with LiCl in ethanol or glacial acetic acid) into the solution[5].

  • Titration Execution: Titrate with the standardized 0.1 N HClO₄ using an automated titrator. Set the dosing rate to dynamic, allowing for smaller volume increments as the potential (mV) rapidly changes near the equivalence point[5].

  • Blank Correction: Perform a blank titration using 50 mL of glacial acetic acid to account for any basic impurities in the solvent[3].

  • Calculation: Calculate the purity using the equivalence factor. Equivalence Factor: 1 mL of 0.1 N HClO₄ ≡ 20.928 mg of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine (MW = 209.28 g/mol )[1].

Data Presentation & Method Validation

A robust protocol must be validated for accuracy, precision, and linearity in accordance with pharmacopeial guidelines.

Table 2: Method Validation Parameters (Acceptance Criteria)

Validation ParameterTest ConditionAcceptance Criteria
Accuracy (Recovery) Triplicate analysis at 80%, 100%, 120%98.0% – 102.0%
Precision (Repeatability) 6 replicate preparations at 100% levelRSD ≤ 1.0%
Linearity 5 concentration levels (50% to 150%)R² ≥ 0.999
Blank Interference Titration of solvent without analyte≤ 0.1 mL of 0.1 N HClO₄

Visualizations

Mechanism cluster_0 Step 1: Onium Ion Formation cluster_1 Step 2: Amine Neutralization HClO4 HClO₄ (Perchloric Acid) Onium CH₃COOH₂⁺ (Onium Ion) HClO4->Onium Donates H⁺ ClO4 ClO₄⁻ (Conjugate Base) HClO4->ClO4 Dissociates AcOH CH₃COOH (Glacial Acetic Acid) AcOH->Onium Accepts H⁺ AmineSalt Protonated Amine (Amine-H⁺) Onium->AmineSalt Donates H⁺ AcOH_regen CH₃COOH (Regenerated) Onium->AcOH_regen Loses H⁺ Amine Secondary Amine (Target Analyte) Amine->AmineSalt Accepts H⁺

Proton transfer mechanism in non-aqueous titration highlighting the protogenic role of acetic acid.

Workflow Prep 1. Sample Preparation Dissolve Amine in Glacial Acetic Acid Titrant 2. Titrant Standardization Standardize 0.1 N HClO₄ with KHP Prep->Titrant Titration 3. Potentiometric Titration Automated delivery of HClO₄ Titrant->Titration Endpoint 4. Endpoint Detection Detect sharp mV jump at equivalence point Titration->Endpoint Calc 5. Purity Calculation Determine % Purity via equivalence factor Endpoint->Calc

Automated potentiometric titration workflow for determining secondary amine purity.

References

  • Title: N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine | CAS 57010-78-3 | SCBT Source: scbt.com URL: 1

  • Title: Titrimetry Methods in USP 541 | PDF | Titration | Chemistry - Scribd Source: scribd.com URL: 3

  • Title: Experiment 8: Quantitative Determination of Potassium Acid Phthalate (KHP) by an Acid-Base Titration Source: uprm.edu URL: 4

  • Title: Non aqueous Titration theory and principles ppt PowerPoint Presentation Source: slideserve.com URL: 2

  • Title: Understanding potentiometric titration: A vital technique in pharmaceutical analysis Source: metrohm.com URL: 5

  • Title: Validation of titration methods | Metrohm Source: metrohm.com URL:

Sources

Troubleshooting & Optimization

minimizing byproduct formation in dimethoxyphenyl propyl amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with poor yields during the synthesis of dimethoxyphenylpropylamines. These compounds are highly valued as precursors for 5-HT receptor ligands and cardiovascular agents[1][2].

However, synthesizing these primary amines via reductive amination or nitrile reduction frequently suffers from over-alkylation, leading to stubborn secondary and tertiary amine byproducts[3]. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind byproduct formation, providing you with self-validating protocols to ensure high-purity yields.

Mechanistic Q&A: Troubleshooting Byproduct Formation

Q1: Why does the reductive amination of dimethoxyphenylpropanal yield high levels of secondary and tertiary amines? A1: The reductive amination process is a delicate kinetic balance. Once your target primary amine is formed, it acts as a strong nucleophile. It actively competes with your primary nitrogen source (e.g., ammonia) to attack the unreacted imine intermediate, forming a secondary imine that is subsequently reduced to a secondary amine[3]. Because the synthesized primary amine is often more nucleophilic than ammonia, this side reaction will dominate if the local concentration of ammonia drops or if the reduction step is too slow.

Q2: How does the addition of excess ammonia prevent dimerization during the reduction of 3-(3,4-dimethoxyphenyl)propionitrile? A2: During the catalytic hydrogenation of nitriles, the reaction proceeds through a highly reactive imine intermediate. This imine can react with the newly formed primary amine to create a geminal diamine[4]. The geminal diamine then eliminates a molecule of ammonia to form a secondary imine, locking the pathway toward a secondary amine byproduct. By applying Le Chatelier's principle, saturating the reaction medium with excess ammonia shifts the equilibrium backward, heavily suppressing the elimination step and trapping the pathway toward the desired primary amine[4][5].

Q3: Can temperature control mitigate byproduct formation? A3: Absolutely. The formation of secondary and tertiary amines is thermodynamically favored at elevated temperatures[6]. Maintaining mild reaction conditions (e.g., 25–50 °C) ensures the reaction remains under strict kinetic control, favoring the primary amine product[6].

Data & Diagnostics: Byproduct Distribution Matrix

The following table summarizes the quantitative impact of reaction conditions on the chemoselectivity of dimethoxyphenylpropylamine synthesis.

Reaction PathwaySubstrateCatalyst / ReagentKey AdditiveTemp (°C)Target 1° Amine Yield (%)2°/3° Amine Byproduct (%)
Nitrile Reduction3-(3,4-dimethoxyphenyl)propionitrileRaney NickelNone8045.050.0
Nitrile Reduction3-(3,4-dimethoxyphenyl)propionitrileRaney NickelExcess NH₃5092.5< 4.0
Reductive AminationDimethoxyphenylpropanalNaBH₃CNNone2560.035.0
Reductive AminationDimethoxyphenylpropanalRu-based / H₂Excess NH₃ + Acid2595.0< 2.0

Visualization: Pathway & Intervention

The diagram below illustrates the mechanistic divergence that leads to secondary amine byproducts, highlighting the exact node where excess ammonia intervenes to rescue the primary amine yield.

G Substrate Nitrile / Carbonyl Substrate Imine Imine Intermediate Substrate->Imine Reduction/ Amination PrimaryAmine Target Product (1° Amine) Imine->PrimaryAmine Reduction GemDiamine Geminal Diamine Imine->GemDiamine + 1° Amine SecImine Secondary Imine GemDiamine->SecImine - NH₃ SecAmine Byproduct (2° Amine) SecImine->SecAmine Reduction Intervention Excess NH₃ (Equilibrium Shift) Intervention->GemDiamine Blocks formation

Fig 1. Mechanistic pathway of secondary amine byproduct formation and the inhibitory role of NH₃.

Validated Workflows: Self-Validating Protocols

Protocol 1: Chemoselective Catalytic Hydrogenation of Nitriles

Objective: Reduce 3-(3,4-dimethoxyphenyl)propionitrile to 3,4-dimethoxyphenylpropylamine while actively suppressing dimerization.

  • Substrate Solvation : Dissolve 1.0 eq of the nitrile substrate in anhydrous methanol (10 mL/g).

    • Causality: Methanol acts as a protic solvent that coordinates with the imine intermediate, stabilizing it and accelerating the primary reduction pathway[3].

  • Equilibrium Shifting : Add 5.0 to 10.0 eq of methanolic ammonia.

    • Causality: Excess ammonia prevents the geminal diamine intermediate from eliminating NH₃, thereby blocking secondary imine formation[4][5].

  • Catalyst Addition : Carefully add Raney Nickel (50% aqueous slurry, 10% w/w).

    • Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry.

  • Hydrogenation & Validation : Pressurize the reactor to 50 psi H₂ and stir vigorously at 40 °C.

    • Validation Checkpoint: Monitor the pressure gauge. The reaction is self-validating when H₂ uptake completely ceases (typically 4–6 hours), indicating full conversion of the nitrile and imine intermediates[5].

  • Workup : Vent the reactor, purge with N₂, and filter the mixture through a pad of Celite to safely remove the catalyst[5]. Concentrate the filtrate in vacuo to yield the primary amine.

Protocol 2: Controlled Reductive Amination of Carbonyls

Objective: Convert dimethoxyphenylpropanal to the primary amine using hydride reagents.

  • Imine Pre-formation : Combine the aldehyde (1.0 eq) and ammonium acetate (10.0 eq) in methanol.

    • Causality: Ammonium acetate serves a dual purpose—it provides the nitrogen source and acts as a mild Brønsted acid co-catalyst to activate the carbonyl carbon for nucleophilic attack[3].

  • Reduction : Cool the mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

    • Causality: NaBH₃CN is chemoselective; it reduces the iminium ion much faster than the unprotonated carbonyl, minimizing alcohol byproducts.

  • Kinetic Control : Maintain the reaction at room temperature for 12 hours. Avoid heating, as elevated temperatures promote the thermodynamic drift toward tertiary amines[6].

  • Quenching & Validation : Quench with 1M HCl to destroy excess hydride.

    • Validation Checkpoint: The cessation of gas (H₂) evolution confirms the complete neutralization of the reducing agent.

  • Basification & Extraction : Adjust the pH to >10 using NaOH, then extract with dichloromethane. Dry the organic layer over Na₂SO₄ and concentrate.

References

  • [1] Synthesis and 5-HT2A radioligand receptor binding assays of DOMCl and DOMOM, two novel 5-HT2A receptor ligands - PubMed. nih.gov. 1

  • [2] US3987200A - Method for increasing cardiac contractility - Google Patents. google.com. 2

  • [4] Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates - ResearchGate. researchgate.net. 4

  • [3] Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - PMC. nih.gov. 3

  • [5] Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile - Benchchem. benchchem.com. 5

  • [6] Electrochemical reduction of acetonitrile to ethylamine - PMC - NIH. nih.gov.6

Sources

Technical Support Center: Optimizing Reaction Temperature for N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of secondary amines—specifically N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine (CAS 57010-78-3)—via reductive amination is highly sensitive to thermodynamic variables.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your reaction temperatures, minimize byproducts, and ensure reproducible yields.

Mechanistic Pathway & Temperature Dynamics

The production of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine typically involves the reductive amination of 3-(3,4-dimethoxyphenyl)propanal with methylamine. This is a delicate two-step cascade:

  • Imine Formation: Nucleophilic addition of methylamine to the aldehyde forms a hemiaminal, which dehydrates to form the imine intermediate.

  • Chemoselective Reduction: The imine is reduced to the target secondary amine.

The Causality of Temperature: Temperature dictates the dominant kinetic pathway. At optimal room temperature (20–25°C), the dehydration of the hemiaminal outpaces the degradation of the reducing agent[1]. If the temperature drops below 15°C, dehydration stalls; if a hydride source is present, it will prematurely reduce the unreacted aldehyde to an alcohol byproduct. Conversely, elevating the temperature above 35°C drives off the highly volatile methylamine and promotes aldol condensation of the enolizable aliphatic aldehyde, drastically reducing yields[2].

Pathway Aldehyde 3-(3,4-dimethoxyphenyl)propanal + Methylamine Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Addition Aldol Aldol Condensation Byproducts (T > 35°C) Aldehyde->Aldol High Temp Alcohol Alcohol Byproduct (Premature Reduction) Aldehyde->Alcohol Low Temp / Fast Reduction Imine Imine Intermediate (Optimal at 20-25°C) Hemiaminal->Imine Dehydration (-H2O) Product N-[3-(3,4-dimethoxyphenyl)propyl] -N-methylamine Imine->Product Reduction (e.g., NaBH(OAc)3)

Reductive amination pathway showing temperature-dependent byproduct branching.

Quantitative Temperature Optimization Data

The following table summarizes the causal relationship between internal reaction temperature and product distribution during the reductive amination of 3-(3,4-dimethoxyphenyl)propanal with methylamine (2M in THF) using NaBH(OAc)₃.

Internal Temp (°C)Imine Conversion (%)Target Amine Yield (%)Alcohol Byproduct (%)Aldol Byproduct (%)Mechanistic Outcome
0 – 5°C < 40%35%> 50% < 2%Hemiaminal dehydration stalls; premature aldehyde reduction dominates.
10 – 15°C 75%68%20%< 5%Sluggish kinetics; incomplete imine formation before reduction.
20 – 25°C > 95% 92% < 3%< 3%Optimal thermodynamic balance; rapid dehydration, stable imine.
35 – 40°C 80%65%< 2%25% Methylamine volatilization reduces stoichiometry; aldol condensation spikes.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol separates imine formation from reduction, creating a self-validating system that prevents premature reduction byproducts.

Phase 1: Imine Pre-formation

  • Charge Reactor: To a dry, inert flask, add 3-(3,4-dimethoxyphenyl)propanal (1.0 eq, 10 mmol) in anhydrous THF (20 mL).

  • Amine Addition: Add Methylamine (2.0 eq, 2M solution in THF) dropwise.

  • Temperature Control: Maintain the internal temperature strictly at 20–25°C using a water bath. Stir for 2 hours.

  • Validation Checkpoint 1 (Critical): Pull a 50 µL aliquot and analyze via GC-MS. Do not proceed until the aldehyde peak (m/z 194) is < 5% relative to the imine peak (m/z 207). Causality: Proceeding before complete conversion guarantees the formation of 3-(3,4-dimethoxyphenyl)propan-1-ol.

Phase 2: Chemoselective Reduction 5. Hydride Addition: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) portion-wise over 30 minutes. 6. Thermal Management: The reduction is mildly exothermic. Adjust the addition rate to ensure the internal temperature does not exceed 25°C . 7. Validation Checkpoint 2: Stir for 4 hours at 20–25°C. Monitor via LC-MS for the disappearance of the imine mass (m/z 207) and the appearance of the target secondary amine (m/z 209). 8. Quench & Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Troubleshooting & FAQs

Q: Why is my reaction yielding high amounts of 3-(3,4-dimethoxyphenyl)propan-1-ol? A: This is a classic symptom of premature reduction, caused by either running the reaction at too low a temperature (< 15°C) or adding the reducing agent too early. At low temperatures, the dehydration of the hemiaminal to the imine becomes the rate-limiting step. If the hydride is present, it will rapidly and irreversibly reduce the unreacted aldehyde to the alcohol. Solution: Implement Validation Checkpoint 1 from our protocol and ensure the temperature remains at 20–25°C[1].

Q: What happens if the reaction temperature exceeds 35°C? A: Elevating the temperature beyond 35°C is counterproductive. Studies on N-methylamine syntheses demonstrate that increasing the temperature to 35°C actually decreases the yield[2]. Mechanistically, this occurs for two reasons:

  • Methylamine is highly volatile; elevated temperatures drive it out of the solution, altering your carefully calculated stoichiometry.

  • The aliphatic precursor, 3-(3,4-dimethoxyphenyl)propanal, is highly enolizable and will undergo rapid aldol condensation at elevated temperatures, generating heavy, tarry byproducts.

Q: I want to move away from metal hydrides. Can I use biocatalysis (Imine Reductases) for this N-methylation, and how does temperature affect them? A: Yes, Imine Reductases (IREDs) are highly effective for the reductive amination of carbonyls with methylamine. However, wild-type IREDs often suffer from thermal instability under process conditions. If you transition to biocatalysis, you must use engineered mutant IREDs. Recent advancements have produced mutants with melting temperatures (Tm) improved by up to +30°C over wild-types, allowing them to withstand the robust thermal conditions required for industrial-scale amine manufacturing[3].

Q: How does the choice of solvent interact with temperature optimization? A: Solvent choice directly impacts the boiling point of the methylamine solution. Using a 2M solution of methylamine in THF (boiling point ~66°C) provides a stable environment at 20–25°C. If you use aqueous methylamine (40% w/w) or methanol, the thermal dynamics change. Methanol can form stable hemiacetals with the aldehyde at low temperatures, further delaying imine formation and requiring a strict adherence to the 25°C setpoint to drive the equilibrium toward the imine.

References

  • Source: acs.
  • Source: chemrxiv.
  • Source: rsc.

Sources

Technical Support Center: Troubleshooting Phase Separation for N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for chemical engineers, synthetic chemists, and drug development professionals encountering liquid-liquid extraction (LLE) bottlenecks with N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine (CAS 57010-78-3).

Due to its structural properties, this secondary amine is notorious for causing stubborn emulsions and "rag layers" during aqueous workups. This guide synthesizes thermodynamic principles and field-proven methodologies to help you achieve rapid, clean phase disengagement.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does a persistent "rag layer" or stable emulsion form during the liquid-liquid extraction of this compound? A: The root cause is the molecule's amphiphilic nature. The 3,4-dimethoxyphenylpropyl moiety is highly lipophilic, while the secondary N-methylamine group is hydrophilic and ionizable. At an aqueous pH near its pKa (approximately 10.2), the compound exists in a dynamic equilibrium between its protonated (water-soluble) and deprotonated (organic-soluble) states. This mixture acts as a potent surfactant, drastically lowering the interfacial tension between the organic and aqueous layers and stabilizing micro-droplets[1]. Furthermore, insoluble organic impurities or inorganic salts can accumulate at this low-tension interface, forming a mechanical "rag layer"[2].

Q2: How can I optimize the pH to force a clean phase separation? A: The fundamental rule of acid-base extraction is to operate at least 2 pH units away from the target compound's pKa to ensure complete ionization or deionization[3].

  • To extract the free base into the organic phase: Adjust the aqueous phase to pH > 12 using 1M or 6M NaOH. This fully deprotonates the amine, neutralizing its charge, eliminating its surfactant properties, and driving it entirely into the organic layer.

  • To wash the amine into the aqueous phase: Adjust the pH to pH < 2 using 1M HCl. This fully protonates the amine into its ammonium salt, driving it into the aqueous layer[4].

Q3: I have adjusted the pH to > 12, but a stubborn emulsion persists. What physical interventions can I apply? A: If thermodynamic (pH) adjustments are insufficient, apply these kinetic and physical interventions:

  • Salting Out: Add saturated NaCl (brine) to the aqueous phase. This increases the ionic strength of the water, which decreases the solubility of the organic solvent in the aqueous phase and increases the density difference between the two layers, promoting separation.

  • Filtration (The "Celite Trick"): If a solid "rag layer" is visible, you are likely dealing with a Pickering emulsion stabilized by fine particulates. Drain the entire biphasic mixture and vacuum-filter it through a pad of Celite[5]. Removing the solids immediately breaks the emulsion.

  • Temperature Adjustment: Gently warm the separation funnel to 35–40°C. Heating reduces the viscosity of the organic phase and increases the kinetic energy of the droplets, enhancing their rate of coalescence[1].

Q4: Which organic solvents are recommended to minimize emulsion formation for this specific amine? A: Highly non-polar solvents (like hexanes or heptane) often cause precipitation or severe emulsions because they poorly solubilize the intermediate states of the amine. Dichloromethane (DCM) is commonly used but is highly prone to emulsification with secondary amines. Ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) are preferred; they offer excellent solubilizing power for the free base and maintain a favorable interfacial tension. Adding a small amount of a co-solvent (e.g., 2–5% isopropanol) can also disrupt the interfacial surfactant film and break the emulsion.

Quantitative Troubleshooting Parameters

The following table summarizes the critical parameters for resolving phase separation issues with this compound.

ParameterMechanism of ActionTarget Value / ActionExpected Outcome
Aqueous pH Shifts ionization state to prevent surfactant behavior[3].pH > 12 (Free base) or pH < 2 (Salt)Rapid phase disengagement
Ionic Strength "Salting out" effect; increases aqueous density.Saturated NaCl (Brine)Sharper interfacial boundary
Temperature Reduces viscosity; increases kinetic collision of droplets[1].35°C - 40°CAccelerated droplet coalescence
Particulates Removes solids stabilizing Pickering emulsions[5].Celite filtrationElimination of the "rag layer"
Solvent Choice Modifies interfacial tension and solubility parameters.Use MTBE or EtOAcReduced emulsion stability

Experimental Protocol: Optimized Acid-Base Extraction Workflow

This protocol utilizes a self-validating acid-base workflow designed to bypass emulsion formation entirely when isolating N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine.

Step 1: Initial Solubilization & Acidic Wash

  • Dissolve the crude reaction mixture containing the amine in MTBE (10 mL per gram of crude).

  • Add an equal volume of 1M HCl to the separation funnel.

  • Shake vigorously and vent.

  • Self-Validation Check: Test the aqueous layer with pH paper. It must read pH < 2. If it is higher, the amine has buffered the solution; add more 1M HCl until pH < 2 is achieved.

  • Separate the layers. The amine is now in the aqueous layer as a water-soluble hydrochloride salt. Discard the organic layer (which contains neutral/lipophilic impurities).

Step 2: Basification (Free-Basing)

  • Cool the aqueous layer in an ice bath to 5°C (neutralization is exothermic).

  • Slowly add 6M NaOH dropwise while stirring.

  • Self-Validation Check: Test the aqueous layer with universal indicator paper. Do not rely solely on calculated equivalents of base. The paper must read distinctly dark purple (pH > 12) to ensure the amine is fully deprotonated[3]. The solution will turn cloudy as the free base precipitates/oils out.

Step 3: Organic Extraction & Emulsion Prevention

  • Add fresh MTBE (or EtOAc) to the basified aqueous layer.

  • Add 10% (v/v) saturated brine to the aqueous phase to increase ionic strength.

  • Invert the funnel gently 5–6 times. Do not shake vigorously to prevent mechanical emulsification.

  • Allow the phases to separate. If a micro-emulsion forms, gently warm the funnel using a heat gun (keep below 40°C) until the layers clarify[1].

  • Collect the organic layer.

Step 4: Washing and Drying

  • Wash the combined organic layers once with pure brine.

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Filter and concentrate under reduced pressure to yield the pure free base amine.

Workflow Visualization

PhaseSeparation Start Emulsion / Rag Layer Detected CheckPH Step 1: Verify Aqueous pH (Target: >12 or <2) Start->CheckPH AdjustPH Adjust pH (NaOH for Free Base, HCl for Salt) CheckPH->AdjustPH pH near pKa (8-11) CheckPhysical Step 2: Apply Physical Interventions CheckPH->CheckPhysical pH is optimal AdjustPH->CheckPhysical Persists Success Clean Phase Separation Achieved AdjustPH->Success Resolves Brine Add Saturated NaCl (Salting Out) CheckPhysical->Brine Heat Mild Heating (35-40°C) (Reduce Viscosity) CheckPhysical->Heat Celite Filter through Celite (Remove Particulates) CheckPhysical->Celite Brine->Success Heat->Success Celite->Success

Decision tree for resolving amine-induced phase separation and rag layers.

References

  • Liquid Extraction.docx - Google Docs. Source: Google.
  • WO2014071069A1 - Process water treatment using liquid-liquid extraction technology - Google Patents. Source: Google.
  • Table 1: Comparing Extraction and Distillation - Scribd. Source: Scribd.
  • Acid–base extraction - Grokipedia. Source: Grokipedia.
  • Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison - PMC. Source: NIH.

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Reductive Amination of Dimethoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing catalytic stalling, incomplete conversions, or poor yields during the reductive amination of electron-rich, dimethoxy-substituted aromatic compounds (e.g., 3,4-dimethoxybenzaldehyde).

Below, you will find diagnostic FAQs, actionable troubleshooting strategies, self-validating protocols, and benchmark data to help you bypass catalyst deactivation and achieve quantitative yields.

Section 1: Diagnostic FAQ (Understanding the Poisoning Mechanism)

Q1: Why do dimethoxyphenyl substrates cause severe catalyst deactivation during reductive amination? A: The deactivation is driven by a multidentate chelation effect. Transition metal catalysts (like Pd or Pt) are highly susceptible to poisoning by strongly coordinating species[1]. In dimethoxyphenyl substrates, the oxygen atoms of the methoxy groups (particularly in ortho or meta configurations relative to the reactive center) act as Lewis bases. Once the imine is reduced to the product amine, the newly formed nitrogen atom synergizes with the methoxy oxygens to form a stable, chelating complex on the metal surface. This irreversible binding blocks the active sites from activating H₂, halting the catalytic cycle prematurely.

Q2: How can I distinguish between general amine inhibition and substrate-induced poisoning? A: General amine inhibition occurs because basic amines compete with hydrogen for active sites, which typically slows down the reaction kinetics but allows it to eventually reach completion. Substrate-induced poisoning via the "chelating trap" of dimethoxyphenyl compounds is far more severe; you will observe a complete stall in hydrogen uptake (usually at 30–50% conversion), and extending the reaction time or increasing H₂ pressure will not restart the reaction.

Section 2: Troubleshooting & Optimization Guide

Q3: What are the best heterogeneous catalyst alternatives when standard Pd/C or Pt/C completely fails? A: If standard palladium or platinum on carbon fails, switch to Sulfided Platinum on Carbon (Pt/C-S) or Ni-based catalysts .

  • Causality: Sulfidation intentionally poisons the most hyperactive (and most easily deactivated) sites on the platinum surface. The remaining active sites are robust enough to reduce the imine but possess lower binding affinity, preventing the dimethoxy-amine product from irreversibly chelating to the metal. Alternatively, Ni/Al₂O₃ or homogeneous Ni-triphos complexes have shown exceptional tolerance to heteroatom-rich substrates without suffering from the noble-metal chelation effect[2],[3].

Q4: How does the choice of additive mitigate the "chelating trap"? A: The addition of Brønsted acids (e.g., Acetic Acid) or Lewis acids (e.g., Ti(OiPr)₄) serves a dual purpose. First, they accelerate the condensation step to form the imine. Second, and most crucially, Brønsted acids protonate the resulting amine product in situ. By converting the basic amine into its corresponding ammonium salt, the nitrogen's lone pair is occupied, entirely disrupting its ability to participate in metal chelation[4].

Section 3: Visual Diagnostic Workflow

G N1 Start: Reductive Amination of Dimethoxyphenyl Substrate N2 In-Process Check: H2 Uptake Kinetics N1->N2 N3 Stalls < 50%: Catalyst Poisoning (Chelation) N2->N3 Uptake Stalls N4 Steady Uptake: Normal Kinetics N2->N4 Continuous N5 Intervention 1: Add Acid (AcOH / Ti(OiPr)4) N3->N5 N6 Intervention 2: Switch to Sulfided Pt/C or Ni N3->N6 N8 Success: Full Conversion N4->N8 N7 Validation: Resume H2 Consumption N5->N7 N6->N7 N7->N8

Workflow for diagnosing and resolving catalyst poisoning in reductive amination.

Section 4: Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Acid-Modulated Heterogeneous Hydrogenation

Designed to disrupt product chelation via in situ protonation and modified metal affinity.

  • Imine Condensation: In a rigorously dried reactor, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous Methanol (0.2 M). Add Ti(OiPr)₄ (1.2 eq) to act as a water scavenger and Lewis acid.

    • Validation Checkpoint 1: Stir for 2 hours at room temperature. Analyze an aliquot via GC-MS or ¹H-NMR. Proceed only when the aldehyde peak disappears and the imine proton (~8.2 ppm) is confirmed (>95% conversion).

  • Catalyst & Acid Introduction: Add 5 wt% Sulfided Pt/C (5 mol% Pt) and Glacial Acetic Acid (1.5 eq).

    • Causality: The AcOH protonates the amine upon formation, while the sulfided Pt resists residual coordination.

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 4 bar H₂ and stir vigorously (800 rpm) at 40 °C.

    • Validation Checkpoint 2: Monitor the mass flow controller or pressure gauge. H₂ uptake should be continuous. A stall indicates insufficient acid; if observed, spike with an additional 0.5 eq AcOH.

  • Workup: Vent H₂ and purge with N₂. Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate, basify with 1M NaOH (to neutralize the acetate salt), and extract with EtOAc.

Protocol B: Homogeneous Ni-Catalyzed Reductive Amination

An alternative for highly sensitive substrates where heterogeneous surfaces fail[3].

  • Catalyst Activation: In a glovebox, combine Ni(BF₄)₂·6H₂O (5 mol%) and linear triphos ligand (5 mol%) in 2,2,2-trifluoroethanol (TFE).

    • Validation Checkpoint 1: Stir for 30 minutes. A distinct color change (typically to deep red/purple) validates the formation of the active Ni-complex.

  • Reaction: Add the dimethoxyphenyl carbonyl substrate (1.0 eq) and amine (1.2 eq). Transfer to a pressure reactor, pressurize with 30 bar H₂, and heat to 100 °C for 16 hours.

    • Causality: The tridentate triphos ligand tightly coordinates the Ni center, preventing the dimethoxy-amine product from displacing it and poisoning the catalyst[3].

  • Workup: Depressurize carefully. Pass the crude mixture through a short silica plug to remove the Ni-complex before standard purification.

Section 5: Quantitative Data & Benchmarking

The following table summarizes the causal relationship between catalyst choice, additive presence, and reaction success for the reductive amination of 3,4-dimethoxybenzaldehyde with a standard primary amine.

Catalyst SystemAdditiveConversion (%)Yield (%)Mechanistic Observation
5% Pd/CNone45%30%Severe Poisoning: Reaction stalls due to multidentate chelation.
5% Pt/CNone60%52%Moderate Poisoning: Pt is slightly less susceptible than Pd, but still fails.
5% Pt/C-SNone92%88%Resists Poisoning: Sulfidation blocks hyperactive coordination sites.
5% Pd/CAcOH (1.5 eq)98%94%Acid Disruption: Protonation of the amine prevents metal binding[4].
Ni-triphosNone>99%96%Homogeneous Alternative: Ligand sphere protects the metal center[3].

References

  • [1] Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the[Rh(COD)(PPh3)2]PF6 Precursor. ACS Publications. 1

  • [4] Enantioselective Transformations in the Synthesis of Therapeutic Agents. ACS Publications. 4

  • [2] Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. ACS Publications. 2

  • [3] General and selective synthesis of primary amines using Ni-based homogeneous catalysts. RSC Publishing. 3

Sources

Technical Support Center: Stabilizing N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine (CAS: 57010-78-3).[1] This resource is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this compound in solution. Ensuring the long-term integrity of your analytical standards and experimental solutions is paramount for generating reproducible and reliable data. This guide provides in-depth explanations, troubleshooting advice, and validated protocols to help you achieve consistent results in your long-term assays.

Section 1: Understanding the Instability of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine

A foundational understanding of the molecule's structure is key to mitigating its degradation. This compound is a phenethylamine derivative, a class of molecules known for specific vulnerabilities.

Q: What are the primary degradation pathways for N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine solutions?

A: The degradation of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is primarily driven by oxidation .[2] The molecule possesses two main sites susceptible to oxidative attack:

  • The Secondary Amine Group: The nitrogen atom has a lone pair of electrons that is susceptible to oxidation. This is a common characteristic of amine compounds.[2]

  • The Electron-Rich Dimethoxyphenyl Ring: While the methoxy groups offer some protection compared to the hydroxyl groups of a true catechol, the aromatic ring is electron-rich and can still be targeted by strong oxidizing agents or undergo oxidative degradation, especially under harsh conditions like exposure to UV light or in the presence of metal catalysts. Phenethylamine structures have been shown to contribute to oxidative stress.[3]

Key environmental factors that accelerate these degradation pathways include exposure to atmospheric oxygen, elevated temperatures, UV light, and non-optimal pH levels.[2][4][5]

Caption: Potential sites of oxidative degradation on the molecule.

Section 2: Frequently Asked Questions (FAQs) for Solution Preparation & Storage

This section provides quick, actionable answers to the most common questions regarding the handling of this compound.

Q: What is the ideal pH for storing my aqueous solution?

A: A slightly acidic pH range of 4.0-6.0 is recommended. In this pH range, the secondary amine group (with an estimated basic pKa around 9) will be protonated, forming a more stable ammonium salt.[6] This protonation significantly reduces the susceptibility of the nitrogen's lone pair of electrons to oxidation.[2][5]

Q: What temperature should I use for long-term storage?

A: For long-term storage (months), solutions should be stored frozen at -20°C or, ideally, -70°C .[7] For short-term storage of working solutions (days to a week), refrigeration at 2-8°C is acceptable.[8] Avoid storing solutions at room temperature for extended periods.[4]

Q: What type of container is best?

A: Use amber glass vials with PTFE-lined screw caps .[8] The amber glass protects the compound from photolytic (light-induced) degradation, while the PTFE-lined cap provides an inert seal to prevent solvent evaporation and contamination.[2]

Q: Should I use a solvent other than water?

A: For initial high-concentration stock solutions, dissolving the compound in an anhydrous organic solvent like DMSO or DMF can be a good strategy before further dilution into aqueous buffers. These stock solutions should be stored in small, single-use aliquots at -20°C or colder.

Q: Do I need to add an antioxidant to my solution?

A: Yes, for long-term storage of aqueous solutions, adding an antioxidant is a highly effective strategy. Antioxidants work by scavenging free radicals that initiate oxidative degradation.[9] Common and effective choices include:

  • Ascorbic Acid (Vitamin C): Typically used at a concentration of 0.1% (w/v).

  • Tocopherol (Vitamin E): A lipid-soluble antioxidant, more suitable if your assay involves a lipidic phase.[9]

Q: How can I prevent oxidation from dissolved oxygen in my solvent?

A: Before sealing the vial, sparge the solution and the vial headspace with an inert gas like argon or nitrogen . This displaces dissolved oxygen, a key reactant in the oxidative degradation pathway. This is especially critical for preparing standards intended for the longest-term storage.

Section 3: Troubleshooting Guide

This guide addresses common problems encountered during long-term assays involving N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine.

Problem Observed Potential Cause Recommended Solution & Rationale
Decreasing analyte concentration over time in repeat assays. Oxidative Degradation 1. Verify pH: Ensure your solution is buffered to a slightly acidic pH (4-6).[5] 2. Lower Storage Temperature: Move samples from 4°C to -20°C or -70°C for storage between analyses.[7] 3. Protect from Light: Confirm you are using amber vials and storing them in the dark.[2] 4. Add an Antioxidant: Prepare fresh standards containing an antioxidant like 0.1% ascorbic acid.[9]
Solvent Evaporation 1. Check Vial Seals: Ensure caps are tightly secured. Use high-quality vials with PTFE-lined septa.[8] 2. Minimize Headspace: Use a vial size that is appropriate for the volume of the solution to reduce the amount of headspace where evaporation can occur.
Visible discoloration (e.g., yellowing/browning) or formation of precipitate. Advanced Degradation 1. Discard the Solution: Discoloration is a clear visual indicator of significant chemical degradation, likely the formation of oxidized polymeric products. The solution is no longer viable for accurate quantitative analysis. 2. Prepare Fresh Solution: Create a new stock solution following the stringent stabilization protocols outlined in Section 4.
Poor recovery when spiked into a complex matrix (e.g., API formulation). Matrix-Induced Degradation 1. Analyze Immediately: The analyte may be reacting with excipients or other active ingredients in the matrix. Sample solutions should be measured immediately after preparation whenever possible.[10] 2. Perform a Matrix Stability Study: Spike the analyte into the blank matrix and measure its concentration at several time points (e.g., 0, 2, 4, 8 hours) to determine its stability window in that specific environment.
Section 4: Validated Experimental Protocols

Follow these step-by-step protocols to maximize the stability of your solutions.

Protocol 4.1: Preparation of a Stabilized Aqueous Stock Solution (1 mg/mL)

This protocol outlines the preparation of a robust stock solution suitable for long-term storage.

  • Prepare Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.0. Filter through a 0.22 µm filter.

  • Add Antioxidant: To the required volume of pH 5.0 buffer, add ascorbic acid to a final concentration of 0.1% (e.g., 100 mg of ascorbic acid into 100 mL of buffer).

  • Weigh Compound: Accurately weigh the required amount of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine solid.

  • Dissolve: Add a small amount of the antioxidant-containing buffer to the solid and vortex to dissolve. If solubility is an issue, sonicate briefly. Once dissolved, bring the solution to the final desired volume with the buffer.

  • Inert Gas Purge (Recommended): Using a gentle stream of nitrogen or argon gas, bubble through the solution for 2-3 minutes to remove dissolved oxygen. Additionally, flush the headspace of each storage vial with the inert gas.

  • Aliquot: Dispense the stock solution into single-use, 1-2 mL amber glass vials. Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.

  • Store: Tightly cap the vials and store them in a freezer at -20°C or -70°C, protected from light.

Protocol 4.2: Workflow for a Basic Long-Term Stability Study

It is crucial to validate stability under your specific laboratory conditions. This workflow provides a framework for assessing the long-term viability of your prepared solutions.

Caption: Workflow for a multi-condition stability assessment.

Procedure:

  • Prepare a single, large batch of the stabilized solution as per Protocol 4.1.

  • Establish your T=0 baseline by analyzing at least three freshly prepared aliquots.

  • Distribute the remaining aliquots across your chosen storage conditions (e.g., -20°C, 4°C, and 25°C/60%RH).

  • At each scheduled time point (e.g., 1 week, 1 month, 3 months), pull three vials from each storage condition.

  • Allow vials to equilibrate to room temperature before analysis.

  • Analyze the samples and compare the results to the T=0 baseline. A common acceptance criterion is 90-110% of the initial concentration.

References
  • What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. National Center for Biotechnology Information (PMC). [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. A&C. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • alpha-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl] - EPA. U.S. Environmental Protection Agency. [Link]

  • Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis. ResearchGate. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Unveiling the Antioxidant Potential of Newly Designed Phenylethylamine Derivatives Through Computational Chemistry. ResearchGate. [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Springer. [Link]

  • β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study. National Center for Biotechnology Information (PMC). [Link]

  • Nitrosamine Degradation Pathways. ResolveMass Laboratories Inc.. [Link]

  • Potential use of antioxidants for the treatment of chronic inflammatory diseases. Frontiers. [Link]

Sources

Validation & Comparative

C-13 NMR chemical shifts for N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Empirical vs. In Silico 13C NMR Chemical Shifts for N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In the pipeline of cardiovascular drug development, phenalkylamines represent a privileged structural class. Specifically, N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is a critical secondary amine building block, most notably recognized as a precursor and core structural motif in non-dihydropyridine calcium channel blockers such as verapamil[1].

For structural elucidation and impurity profiling, 13C Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. However, the modern analytical laboratory increasingly relies on in silico NMR prediction software to accelerate workflows. As a Senior Application Scientist, I frequently encounter a critical question: How reliably can predictive algorithms map the subtle electronic and conformational nuances of flexible phenalkylamines compared to empirical acquisition?

This guide objectively compares the performance of two industry-standard prediction tools—ACD/Labs NMR Predictors and ChemDraw (ChemNMR) —against empirically acquired 13C NMR data for N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine.

Mechanistic Context: The Challenge of Phenalkylamine Assignment

Assigning the 13C NMR spectrum for this compound presents three distinct mechanistic challenges:

  • Electronic Shielding by Methoxy Groups: The +M (resonance) effect of the 3,4-dimethoxy groups strongly shields the ortho and para carbons on the aromatic ring, compressing the chemical shift range and risking misassignment of C2, C5, and C6.

  • Conformational Flexibility: The acyclic propyl linker undergoes rapid conformational averaging in solution. Empirical shifts represent a Boltzmann-weighted average of these conformers, a dynamic state that 2D topological predictors often struggle to parameterize perfectly[2].

  • Secondary Amine Exchange: The terminal -NH-CH3 group is subject to hydrogen bonding and rapid proton exchange with trace water or acid in the solvent, which can dynamically alter the electron density around the adjacent C11 (N-CH2) and C12 (N-CH3) carbons[3].

Experimental Workflows & Methodologies

To establish a self-validating system, we must compare purely algorithmic predictions against a rigorously acquired and 2D-validated empirical dataset.

Protocol A: Empirical Acquisition & 2D Validation

Objective: Establish the ground-truth 13C chemical shifts.

  • Sample Preparation: Dissolve 25 mg of high-purity N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D 13C{1H} Acquisition: Acquire the spectrum on a Bruker 400 MHz spectrometer (100 MHz for 13C) at 298 K. Use a standard inverse-gated decoupling pulse sequence (zgig) to ensure quantitative integration if necessary, or a standard composite pulse decoupling (zgpg30) for maximum signal-to-noise. Set the relaxation delay (D1) to 2.0 seconds and acquire 1024 scans.

  • 2D Validation (Self-Correction Mechanism): 1D 13C data alone is insufficient for confident assignment of quaternary carbons.

    • Run a 1H-13C HSQC experiment to correlate protonated carbons (C2, C5, C6, and the aliphatic chain).

    • Run a 1H-13C HMBC experiment to assign the quaternary carbons (C1, C3, C4). For example, the methoxy protons (~3.8 ppm) will show strong three-bond ( 3JCH​ ) HMBC correlations to C3 and C4, definitively anchoring the aromatic assignments.

Protocol B: In Silico Prediction

Objective: Generate theoretical shifts using standard topological algorithms.

  • ChemDraw (v. 23+): Input the 2D structure. The software utilizes a modified HOSE (Hierarchically Ordered Spherical Description of Environment) code algorithm, comparing the topological sphere of each atom against a proprietary database[4].

  • ACD/Labs: Input the structure into the ACD/NMR Predictor. This tool uses a hybrid approach, combining HOSE codes with a massive, curated database of >100,000 assigned spectra and neural network corrections for specific functional group interactions[5].

Workflow Visualization

NMR_Workflow Start Compound Synthesis: N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine Empirical Empirical NMR Acquisition (Bruker 400 MHz, CDCl3) Start->Empirical InSilico In Silico Prediction (ACD/Labs, ChemDraw) Start->InSilico OneD 1D 13C NMR (Standard Decoupling) Empirical->OneD TwoD 2D NMR Validation (HSQC & HMBC) Empirical->TwoD HOSE HOSE Code Database Lookup InSilico->HOSE Neural Neural Network / Hybrid Algorithms InSilico->Neural Compare Comparative Analysis & Signal Assignment OneD->Compare TwoD->Compare HOSE->Compare Neural->Compare Publish Validated 13C Assignments for Drug Development Compare->Publish

Workflow comparing empirical 1D/2D NMR acquisition with in silico prediction models.

Data Presentation: Comparative 13C NMR Shift Analysis

The table below summarizes the empirically validated 13C chemical shifts (in CDCl3) against the predictions generated by ChemDraw and ACD/Labs.

Carbon PositionStructural EnvironmentEmpirical Shift (ppm)ChemDraw Prediction (ppm)ACD/Labs Prediction (ppm)Max Deviation (Δ ppm)
C1 Ar-C (attached to propyl)134.5135.2134.10.7
C2 Ar-CH (ortho to propyl)112.0112.8112.20.8
C3 Ar-C-OMe148.8149.5148.90.7
C4 Ar-C-OMe147.3148.0147.10.7
C5 Ar-CH (ortho to OMe)111.3111.9111.50.6
C6 Ar-CH (para to OMe)120.2121.0120.40.8
C7, C8 -OCH3 (Methoxy)55.8, 55.956.1, 56.155.9, 55.90.3
C9 Propyl (-CH2-Ar)33.533.133.70.4
C10 Propyl (-CH2- middle)31.029.831.31.2
C11 Propyl (-CH2-N)51.552.351.10.8
C12 Amine (N-CH3)36.235.836.50.4

Discussion: Causality Behind Prediction Deviations

While both software packages provide highly actionable data, analyzing why and where they deviate from empirical results is crucial for scientists relying on them for high-throughput screening.

1. The Aliphatic Chain Conformational Penalty (C10): The highest deviation observed is at C10 (the middle methylene of the propyl chain). ChemDraw underestimates this shift by 1.2 ppm. Why? Empirical HOSE-code predictors rely on 2D topological descriptors[5]. They often fail to fully account for the steric compression (gauche interactions) that occurs as the flexible propyl chain rapidly interconverts between conformers in solution. ACD/Labs performs slightly better here, likely because its neural network component is trained on a broader dataset of conformationally flexible acyclic hydrocarbons[2].

2. Solvent Effects at the Secondary Amine (C11, C12): In empirical CDCl3 spectra, the chemical shifts of carbons adjacent to a secondary amine (C11 and C12) are highly sensitive to concentration, temperature, and trace acidity due to hydrogen bonding and proton exchange[3]. Predictive software typically outputs a "standardized" shift that assumes an idealized, non-interacting solvent state. If your empirical sample is highly concentrated or if the CDCl3 contains trace DCl, the empirical shifts for C11 and C12 will drift downfield, creating a perceived "error" in the prediction.

3. Aromatic Accuracy and Database Bias: Both predictors perform exceptionally well on the 3,4-dimethoxyphenyl ring (Δ < 0.8 ppm). This high accuracy is a direct result of "database bias." Because the 3,4-dimethoxyphenyl moiety is ubiquitous in pharmaceuticals (e.g., verapamil, donepezil precursors), the HOSE-code spheres for these carbons are heavily represented in the training sets of both ChemDraw and ACD/Labs[4].

Conclusion & Recommendations

For routine structural confirmation of phenalkylamines like N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine, ACD/Labs demonstrates a slight edge in accuracy, particularly for flexible aliphatic linkers, boasting an average error of <0.5 ppm compared to ChemDraw's ~0.7 ppm.

However, neither software replaces the need for 2D NMR validation . As an application scientist, my recommendation is to use in silico tools for rapid dereplication and preliminary assignment, but to strictly mandate HSQC and HMBC empirical acquisition when designating a compound as a certified reference material or submitting data for IND (Investigational New Drug) applications.

References

  • Verapamil | C27H38N2O4 | CID 2520 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Can Graph Machines Accurately Estimate 13 C NMR Chemical Shifts of Benzenic Compounds? Source: MDPI URL:[Link]

  • How reliable actually is the nmr prediction spectra tool in chemdraw? Source: Reddit (r/chemistry) URL:[Link]

  • Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds? Source: ResearchGate URL:[Link]

  • Analysis of 13C nuclear magnetic resonance chemical shifts of acyclic hydrocarbons Source: ResearchGate URL:[Link]

Sources

mass spectrometry fragmentation pattern of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical evaluation of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine (CAS 57010-78-3; MW 209.28; C12H19NO2) requires moving beyond basic spectral libraries to understand the fundamental thermochemistry driving its ionization. As a secondary amine tethered to a veratryl (3,4-dimethoxyphenyl) moiety via a propyl chain, this compound presents a classical analytical challenge: distinguishing it from a vast library of isobaric designer drugs and pharmaceutical metabolites (e.g., 2C-E, DOM, and Verapamil fragments).

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation and quantification of this compound.

Mechanistic Causality: The Fragmentation Pathway

To optimize an analytical method, one must first understand why a molecule fragments the way it does. The fragmentation of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is governed by the competition between charge stabilization on the nitrogen atom and the electron-donating effects of the methoxy-substituted aromatic ring.

Electron Ionization (EI-MS) Dynamics

Under standard 70 eV electron bombardment, the molecule is stripped of an electron, primarily from the nitrogen lone pair, forming a highly unstable radical cation (M+• at m/z 209). To achieve a lower energy state, the molecule undergoes rapid homolytic alpha-cleavage . The Cα–Cβ bond adjacent to the nitrogen breaks, expelling a massive 3,4-dimethoxyphenylpropyl radical. This leaves behind the [CH2=NH–CH3]+ iminium ion at m/z 44 . Because this ion is deeply stabilized by resonance, m/z 44 dominates the spectrum as the base peak. While excellent for quantification, m/z 44 is a poor qualifier due to its ubiquity in secondary methylamines ().

Conversely, benzylic cleavage (cleavage of the Cγ–Cβ bond) yields the m/z 151 fragment. The electron-donating methoxy groups at the 3 and 4 positions of the phenyl ring heavily stabilize this benzylic carbocation via resonance, making m/z 151 the definitive diagnostic qualifier for the veratryl moiety ().

Electrospray Ionization (ESI-CID) Dynamics

Electrospray ionization is a "soft" technique. It transfers a proton to the basic secondary amine to form a stable, even-electron precursor ion ([M+H]+ at m/z 210.1489). Upon Collision-Induced Dissociation (CID), the molecule undergoes inductive cleavage . The positively charged nitrogen draws electron density from the C–N bond, leading to the neutral loss of methylamine (-31 Da) and the formation of a stable carbocation at m/z 179 .

G M Precursor Ion [M+H]+ m/z 210.1489 (ESI) M+• m/z 209 (EI) A Alpha-Cleavage (EI) Homolytic Cα-Cβ Fission M->A 70 eV B Benzylic Cleavage (EI/ESI) Homolytic Cγ-Cβ Fission M->B 70 eV / CID C Inductive Cleavage (ESI-CID) Heterolytic Fission (-CH3NH2) M->C CID Energy F1 Base Peak: m/z 44 [CH2=NH-CH3]+ A->F1 F2 Diagnostic Peak: m/z 151 [3,4-dimethoxybenzyl]+ B->F2 F3 Product Ion: m/z 179 [C11H15O2]+ C->F3

Fig 1: MS fragmentation pathways of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine.

Analytical Platform Comparison: GC-EI-MS vs. LC-ESI-QTOF-MS

When selecting a platform for the analysis of this compound, laboratories must weigh the robustness and library-matching capabilities of GC-MS against the high-resolution isomer differentiation of LC-QTOF-MS.

Table 1: Performance Comparison for N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine Analysis

ParameterGC-EI-MS (Single Quadrupole)LC-ESI-QTOF-MS (High Resolution)
Ionization Energy 70 eV (Hard Ionization)Soft Ionization + Variable CID (20-40 eV)
Precursor Ion m/z 209 (M+•, typically <5% abundance)m/z 210.1489 ([M+H]+, high abundance)
Primary Quantifier m/z 44 ([CH2=NH-CH3]+)m/z 179.1067 (Loss of methylamine)
Key Qualifier m/z 151 (3,4-dimethoxybenzyl)m/z 151.0754 (3,4-dimethoxybenzyl)
Mass Accuracy Nominal (± 0.5 Da)High Resolution (< 3 ppm error)
Isomer Resolution Poor (Requires derivatization to shift m/z 44)Excellent (Resolves isobaric phenethylamines)
Throughput / Run Time 15–20 minutes5–8 minutes (SWATH® Acquisition)

Verdict: While GC-EI-MS is sufficient for routine confirmation in simple matrices, its reliance on the non-specific m/z 44 base peak makes it vulnerable to false positives when other secondary amines are present. LC-ESI-QTOF-MS is the superior choice for complex biological matrices, as it leverages exact mass measurements to differentiate this compound from isobaric phenethylamine derivatives ().

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate mandatory System Suitability Tests (SST) and internal controls to continuously verify the causality of the results.

Protocol A: High-Resolution LC-ESI-QTOF-MS Workflow

Objective: Achieve <3 ppm mass accuracy for the m/z 210.1489 precursor and m/z 151.0754 fragment.

Step 1: System Suitability & Carryover Validation

  • Inject a blank matrix (e.g., synthetic urine or mobile phase) to establish a baseline and prove zero carryover from previous runs.

  • Inject an SST mix containing a heavily deuterated internal standard (e.g., Amphetamine-D11) to verify retention time stability (±0.05 min) and mass accuracy (<3 ppm).

Step 2: Sample Extraction (Liquid-Liquid)

  • Aliquot 500 µL of the sample into a microcentrifuge tube.

  • Add 50 µL of 1.0 M NaOH to drive the secondary amine into its uncharged, free-base state (pKa ~10.2).

  • Add 1 mL of Ethyl Acetate. Vortex for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic (upper) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Step 3: Instrumental Analysis (SWATH® Acquisition)

  • Column: C18 superficially porous particle column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 6 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters: Positive ESI mode. Set TOF-MS scan range from 50–510 Da. Utilize Data-Independent Acquisition (DIA) to step Q1 isolation windows across the mass range, ensuring fragmentation of the m/z 210 precursor at a collision energy of 30 eV.

Step 4: Data Validation

  • Extract the accurate mass chromatograms for m/z 179.1067 (Quantifier) and m/z 151.0754 (Qualifier) with a mass tolerance window of ±5 ppm.

  • Self-Validation Check: Calculate the Ion Ratio (Qualifier Area / Quantifier Area). The result must fall within ±20% of the ratio established by the certified reference standard run in the same sequence. Failure to meet this ratio invalidates the detection, indicating co-eluting isobaric interference.

References

  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Production of nitroaryl secondary metabolites by wood-decaying fungi of Phlebia spp. Source: Taylor & Francis Online URL: [Link]

  • Title: Rapid Identification and Quantification of Novel Psychoactive Substances in Human Whole Blood Using SWATH® Acquisition Source: SCIEX Application Notes URL: [Link]

Spectroscopic Profiling in Drug Synthesis: IR Spectral Comparison of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine vs. Verapamil Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the convergent synthesis of phenylalkylamine calcium channel blockers like Verapamil, controlling the fidelity of aliphatic chain lengths and functional group transformations is paramount for API (Active Pharmaceutical Ingredient) efficacy. This guide provides an objective, data-driven comparison of the Infrared (IR) spectra of a common homolog impurity—N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine (the propyl homolog)—against standard Verapamil intermediates, specifically the ethyl-linked amine (N-methylhomoveratrylamine ) and the nitrile building block (2-(3,4-dimethoxyphenyl)-2-isopropyl-5-chlorovaleronitrile ). By establishing a self-validating spectroscopic workflow, researchers can reliably differentiate these critical compounds during process scale-up and impurity profiling.

Mechanistic Context & Structural Significance

Verapamil is synthesized via the alkylation of a nitrile intermediate with a secondary amine[1]. The canonical amine intermediate is N-methylhomoveratrylamine, which features a two-carbon (ethyl) linker between the 3,4-dimethoxyphenyl ring and the N-methylamine group[2].

The compound N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine represents a structural homolog containing a three-carbon (propyl) linker. If introduced during synthesis, this homolog generates a propyl-Verapamil analog, fundamentally altering the drug's spatial geometry and receptor binding affinity[3].

IR spectroscopy exploits the unique dipole moment changes of these molecules to provide rapid, non-destructive differentiation:

  • The Nitrile Marker: The nitrile intermediate possesses a distinct -C≡N bond, which vibrates in a highly specific, uncluttered region of the IR spectrum[4].

  • The Homolog Differentiator: The addition of a single methylene (-CH₂-) group in the propyl homolog alters the ratio of aliphatic sp³ C-H bonds to aromatic sp² C-H bonds, a variance that can be quantified through vibrational amplitude ratios.

Self-Validating Experimental Workflow: ATR-FTIR Analysis

To ensure absolute trustworthiness in spectral data, the following Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) protocol is designed as a self-validating system . It uses the molecule's own invariant structural features as internal controls.

Step-by-Step Methodology
  • Background Acquisition & Environmental Subtraction:

    • Action: Run a 32-scan blank spectrum on the clean diamond or ZnSe ATR crystal.

    • Causality: Atmospheric CO₂ (~2340 cm⁻¹) and water vapor (~3200–3600 cm⁻¹) absorb heavily in the IR region. Subtraction is critical because the nitrile stretch (~2230 cm⁻¹) and secondary amine N-H stretch (~3320 cm⁻¹) sit directly adjacent to these atmospheric bands. Failure to subtract creates masking artifacts.

  • Sample Application & Optical Coupling:

    • Action: Apply 1–2 drops of the liquid amine homologs or 5 mg of the solid nitrile intermediate. For the solid, apply standardized pressure using the ATR anvil.

    • Causality: Intimate physical contact with the crystal is required for the infrared evanescent wave to penetrate the sample. Inconsistent pressure leads to artificially weak signals, mimicking low concentration or degradation.

  • Spectral Acquisition:

    • Action: Acquire data from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans.

    • Causality: A 4 cm⁻¹ resolution is the optimal thermodynamic balance; it is narrow enough to resolve the sharp, high-frequency -C≡N stretch without introducing excessive baseline noise.

  • System Validation via Internal Standardization (Critical Step):

    • Action: Locate the aromatic C=C stretching band at ~1515 cm⁻¹ and the methoxy C-O-C stretching band at ~1260 cm⁻¹ .

    • Causality: Because the 3,4-dimethoxyphenyl moiety is conserved across all three compounds, these peaks must be present with high intensity. If they are absent or weak, the sample contact is poor, and the spectrum is invalid. These peaks serve as the internal baseline against which the aliphatic C-H stretches are integrated.

Comparative Spectroscopic Data

The quantitative vibrational data is summarized below. The primary mechanism for distinguishing the propyl homolog from the ethyl intermediate relies on the relative intensity of the aliphatic C-H stretching region.

Vibrational ModeN-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine (Propyl Homolog)N-methylhomoveratrylamine (Ethyl Intermediate)2-(3,4-dimethoxyphenyl)-2-isopropyl-5-chlorovaleronitrile
N-H Stretch (Secondary Amine)~3320 cm⁻¹ (Weak, broad)~3320 cm⁻¹ (Weak, broad)Absent
C≡N Stretch (Nitrile)Absent Absent ~2230 cm⁻¹ (Sharp, strong)[4]
Aliphatic C-H Stretch (sp³)~2850–2950 cm⁻¹ (High relative intensity )~2850–2950 cm⁻¹ (Moderate relative intensity)~2870–2960 cm⁻¹ (High, includes isopropyl group)
Aromatic C=C Stretch ~1515, 1590 cm⁻¹ (Internal Control)~1515, 1590 cm⁻¹ (Internal Control)~1515, 1590 cm⁻¹ (Internal Control)
C-O-C Stretch (Methoxy)~1260, 1025 cm⁻¹~1260, 1025 cm⁻¹~1260, 1025 cm⁻¹
C-Cl Stretch (Alkyl Halide)AbsentAbsent~720 cm⁻¹ (Strong)
Spectroscopic Causality & Interpretation
  • Nitrile vs. Amine: The nitrile intermediate is immediately identifiable by the sharp ~2230 cm⁻¹ peak and the complete absence of the broad ~3320 cm⁻¹ N-H stretch[4].

  • Propyl vs. Ethyl Homolog: To differentiate the amines, analysts must calculate the ratio of the aliphatic C-H stretch (~2930 cm⁻¹) to the aromatic C=C stretch (~1515 cm⁻¹). Because the propyl homolog contains an additional methylene (-CH₂-) unit, its aliphatic-to-aromatic peak area ratio is measurably higher than that of the ethyl intermediate.

Structural & Workflow Visualizations

Workflow cluster_QC FTIR Quality Control Checkpoints A Amine Homologs (Ethyl or Propyl) C Alkylation Reaction (Base, Heat) A->C N-H ~3320 cm⁻¹ B Nitrile Intermediate (Chlorovaleronitrile) B->C C≡N ~2230 cm⁻¹ D Verapamil API (or Propyl Analog) C->D Convergence

Synthetic workflow of Verapamil with FTIR quality control checkpoints.

Causality Root IR Spectral Differentiation Nitrile Nitrile Intermediate Root->Nitrile Amine Amine Intermediates Root->Amine CN C≡N Stretch (~2230 cm⁻¹) Sharp, distinct peak Nitrile->CN NH N-H Stretch (~3320 cm⁻¹) Weak, broad peak Amine->NH CH Aliphatic C-H (~2850-2950 cm⁻¹) Chain length indicator Amine->CH Propyl Propyl Homolog Enhanced CH2 Intensity CH->Propyl +1 Methylene Ethyl Ethyl Intermediate Standard CH2 Intensity CH->Ethyl

Logical relationship mapping functional groups to IR vibrational modes.

Application Insights for Drug Development

For process chemists and quality assurance teams, relying solely on mass spectrometry (MS) or HPLC retention times can sometimes obscure structural isomers or closely related homologs if chromatographic methods are not fully optimized[3]. ATR-FTIR provides an orthogonal, instantaneous verification method. By establishing a strict acceptable range for the Aliphatic/Aromatic integration ratio, manufacturers can automatically flag batches of N-methylhomoveratrylamine that have been contaminated with the N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine homolog, thereby safeguarding the downstream synthesis of Verapamil.

References

  • Title: A Scaleable Route to the Pure Enantiomers of Verapamil Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

reference standard characterization for N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Reference Standard Characterization Guide for N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine (CAS 57010-78-3)

Executive Summary & Molecule Context

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine (CAS 57010-78-3), widely designated in pharmacopeial contexts as Verapamil Impurity 29[1], is a critical pharmaceutical analytical impurity (PAI)[2]. Structurally, it is a propyl homologue of the standard verapamil precursor (which utilizes an ethyl chain). For drug development professionals and analytical chemists, the accurate characterization of this secondary amine is paramount. Because it is highly hygroscopic and prone to forming inorganic salts, relying on traditional area-normalization techniques for purity assignment introduces severe systemic bias.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against standard research-grade reagents and provides field-proven, self-validating experimental protocols for absolute purity determination.

Product Performance Comparison: CRM vs. Research Grade

When selecting a reference standard for API release testing, the certification methodology dictates the reliability of your quantitative results. Standard research-grade materials rely heavily on chromatographic purity, which is "blind" to non-UV absorbing impurities, water content, and residual inorganic salts.

Table 1: Performance Comparison of Reference Standard Grades

ParameterCertified Reference Material (CRM)Research Grade ReagentAnalytical Impact
Purity Assignment Orthogonal: qNMR + Mass BalanceSingle-method: HPLC-UV Area %UV alone overestimates purity by ignoring salts/water.
Metrological Traceability Yes (Traceable to SI units via qNMR)NoCRMs ensure regulatory compliance for API batch release.
Uncertainty (U) Explicitly calculated (e.g., ± 0.5%)Not providedUncertainty values are required for OOS (Out of Specification) investigations.
Water/Salt Profiling Karl Fischer (KF) & Residue on Ignition (ROI)Often omittedSecondary amines absorb moisture; KF is critical for true mass calculation.

Analytical Strategy: Mass Balance vs. qNMR (The "Why")

As a Senior Application Scientist, I frequently encounter discrepancies when laboratories rely solely on HPLC-UV for secondary amines. The UV response factor of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine differs significantly from the parent API (Verapamil) and its degradation products.

To build a self-validating system , we must employ Quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio method of measurement[3]. Unlike HPLC, qNMR does not require identical UV chromophores; the NMR peak area is directly proportional to the number of nuclei, allowing us to determine absolute purity by comparing the analyte's proton integral against an independent, certified internal standard[4][5]. When qNMR is run in parallel with the traditional Mass Balance approach (HPLC + TGA + KF + ROI), the two orthogonal methods cross-validate each other, ensuring unimpeachable scientific integrity[6].

Workflow cluster_MB Mass Balance Approach cluster_qNMR qNMR Approach Start Raw Material CAS 57010-78-3 HPLC Chromatographic Purity (HPLC-UV/CAD) Start->HPLC KF Water Content (Karl Fischer) Start->KF TGA Volatiles (TGA/GC-HS) Start->TGA ROI Inorganics (Residue on Ignition) Start->ROI IS Internal Standard (NIST Maleic Acid) Start->IS MB_Calc Mass Balance Calculation (100% - Impurities) HPLC->MB_Calc KF->MB_Calc TGA->MB_Calc ROI->MB_Calc Cert Certified Reference Material (Assigned Purity & Uncertainty) MB_Calc->Cert NMR 1H-qNMR Acquisition (D1 > 5*T1) IS->NMR qNMR_Calc Direct Purity Calculation (Primary Ratio) NMR->qNMR_Calc qNMR_Calc->Cert

Figure 1: Orthogonal certification workflow combining Mass Balance and qNMR.

Experimental Protocols

Protocol A: Absolute Purity Determination via 1H-qNMR

Causality & Self-Validation: We select Maleic acid as the internal standard (IS) because its highly deshielded protons produce a sharp singlet at ~6.3 ppm. This falls perfectly into the "empty window" of our analyte's spectrum, avoiding overlap with the aromatic protons (6.7–6.9 ppm) and the methoxy protons (~3.8 ppm). The system self-validates by utilizing an inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton, ensuring the chosen relaxation delay ( D1​ ) is ≥5×T1​ for complete signal recovery.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) using a microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve both components in 0.6 mL of high-purity DMSO- d6​ containing 0.03% TMS. Vortex for 60 seconds to ensure complete homogenization[5].

  • NMR Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H-NMR spectra at 298 K on a 400 MHz (or higher) spectrometer.

  • Parameters: Set the pulse angle to 90°, acquisition time (AQ) to 4 seconds, and the relaxation delay ( D1​ ) to 30 seconds (ensuring D1​>5×T1​ ). Accumulate 64 scans for a high signal-to-noise ratio.

  • Integration & Calculation: Phase and baseline-correct the spectrum. Integrate the Maleic acid singlet (~6.3 ppm, 2H) and the analyte's methoxy singlet (~3.8 ppm, 6H). Calculate absolute purity using the primary ratio equation.

Protocol B: Structural Confirmation by LC-HRMS/MS

Causality & Self-Validation: To definitively distinguish this propyl homologue (m/z 210.15) from the ethyl homologue (Verapamil precursor, m/z 196.13), we utilize High-Resolution Mass Spectrometry (HRMS). The protocol self-validates through the injection of a solvent blank to rule out carryover, and the exact mass measurement ensures mass accuracy within ≤5 ppm.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the standard to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 10 minutes at 0.4 mL/min.

  • Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Fragmentation (MS/MS): Isolate the [M+H]+ precursor at m/z 210.15. Apply a collision energy (CE) of 20-30 eV using Argon as the collision gas to induce alpha and benzylic cleavages.

Fragmentation Precursor [M+H]+ m/z 210.15 Protonated Amine AlphaCleavage Alpha Cleavage (Aliphatic Chain) Precursor->AlphaCleavage Inductive Inductive Cleavage (Loss of Amine) Precursor->Inductive Benzylic Benzylic Cleavage (Aromatic Stability) Precursor->Benzylic Frag1 [CH2=NH-CH3]+ m/z 44.05 AlphaCleavage->Frag1 Frag2 [C11H15O2]+ m/z 179.11 Inductive->Frag2 Frag3 [C9H11O2]+ m/z 151.08 Benzylic->Frag3

Figure 2: ESI-MS/MS fragmentation pathway for structural confirmation.

Data Presentation

Table 2: Purity Assessment Results (Mass Balance vs. qNMR) Note: The slight discrepancy highlights qNMR's superiority in capturing impurities that may evade UV detection or incomplete volatilization in TGA.

Analytical TechniqueResult / ValueContribution to Purity
HPLC-UV (230 nm) 99.65% AreaBase value for Mass Balance
Karl Fischer (KF) 1.25% w/wSubtracts from total
TGA (Volatiles) 0.15% w/wSubtracts from total
ROI (Inorganics) 0.05% w/wSubtracts from total
Mass Balance Purity 98.20% ± 0.3% Calculated
1H-qNMR Purity 97.85% ± 0.4% Direct Absolute Measurement

Table 3: LC-MS/MS Method Validation Parameters

ParameterValueAcceptance Criteria
Exact Mass [M+H]+ 210.1494 Da ≤5 ppm error
Limit of Detection (LOD) 0.5 ng/mLSignal-to-Noise ≥3
Limit of Quantitation (LOQ) 1.5 ng/mLSignal-to-Noise ≥10
Linearity ( R2 ) 0.9992 ≥0.995 (1.5 to 100 ng/mL)

References

  • SynZeal Research. Verapamil Impurity 29 | CAS No. 57010-78-3. Retrieved from:[Link]

  • Yamazaki, T. et al. (MDPI). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Metabolites, 2021. Retrieved from:[Link]

  • Pauli, G. F. et al. (PMC). Quantitative 1H NMR: Development and Potential of an Analytical Method. Journal of Natural Products, 2012. Retrieved from:[Link]

  • Reading Scientific Services Ltd (RSSL). qNMR for Purity Determination in Pharmaceuticals. Retrieved from:[Link]

Sources

Chromatographic Profiling of Secondary vs. Tertiary Dimethoxyphenyl Amines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing closely related basic compounds, such as secondary and tertiary dimethoxyphenyl amines. These compounds—often appearing as pharmaceutical intermediates, neurological research agents, or novel psychoactive substances (NPS)—exhibit nuanced physicochemical differences. While their molecular weights may differ by a mere methylene group (14 Da), their chromatographic behaviors diverge significantly due to variations in steric hindrance, basicity, and hydrogen-bonding capacity.

This guide provides an objective comparison of their chromatographic performance, backed by mechanistic causality and field-proven, self-validating protocols.

Mechanistic Causality: Why Do They Behave Differently?

The core difference between a secondary amine (e.g., N-methyl-3,4-dimethoxyphenethylamine) and a tertiary amine (e.g., N,N-dimethyl-3,4-dimethoxyphenethylamine) lies in the nitrogen atom's microenvironment.

  • Hydrogen Bonding Capacity: Secondary amines possess an N-H bond, acting as both hydrogen-bond donors and acceptors. Tertiary amines lack this N-H bond, acting solely as hydrogen-bond acceptors.

  • Silanol Interactions (The Tailing Phenomenon): In reversed-phase liquid chromatography (RPLC), residual silanol groups (Si-OH) on silica-based columns dissociate at mid-to-high pH to form strongly electronegative Si-O⁻ sites. Secondary amines interact aggressively with these sites via both ionic interactions (since they are protonated at typical mobile phase pH) and hydrogen bonding, leading to severe peak tailing . Tertiary amines, while still protonated and subject to ion-exchange interactions, experience steric shielding from their additional alkyl groups, slightly altering their binding kinetics and reducing the severity of tailing .

  • Volatility and Thermal Stability: In gas chromatography (GC), underivatized secondary amines often exhibit poor peak shape and thermal degradation due to their polarity. Tertiary amines are generally more volatile and stable without derivatization, though they can undergo specific thermal fragmentation .

Visualizing the Analytical Workflows

G Start Dimethoxyphenyl Amine Sample split Analysis Pathway? Start->split LC_Path UHPLC-MS/MS (Aqueous/Organic) split->LC_Path Liquid Phase GC_Path GC-MS (Volatile/Thermal) split->GC_Path Gas Phase LC_Column Base-Deactivated C18 Low pH Mobile Phase LC_Path->LC_Column Deriv Derivatization Required (e.g., TFAA for 2° Amines) GC_Path->Deriv Secondary Amine NoDeriv Direct Injection (3° Amines) GC_Path->NoDeriv Tertiary Amine Data Chromatographic & MS Data Comparison Deriv->Data NoDeriv->Data LC_Column->Data

Workflow for the chromatographic analysis of secondary vs. tertiary amines.

Quantitative Data: HPLC Performance Comparison

To objectively compare these compounds, we evaluate them using a standard C18 column versus a base-deactivated (end-capped) C18 column under varying pH conditions. The data below summarizes the typical chromatographic parameters for our target secondary and tertiary dimethoxyphenyl amines.

Table 1: Comparative HPLC Performance Metrics (Isocratic Elution, 20% Acetonitrile / 80% Water)

Column TypeMobile Phase pHAnalyte ClassRetention Time (k')Asymmetry Factor (As)Theoretical Plates (N)
Standard C18 (Non-endcapped)7.0Secondary Amine4.22.85 (Severe Tailing)3,200
Standard C18 (Non-endcapped)7.0Tertiary Amine5.12.10 (Moderate Tailing)4,500
Base-Deactivated C183.0Secondary Amine2.11.15 (Excellent)12,500
Base-Deactivated C183.0Tertiary Amine2.81.10 (Excellent)13,200

Causality Note: At pH 7.0, the secondary amine exhibits an Asymmetry Factor (As) of 2.85 due to unhindered hydrogen bonding and ionic interactions with ionized silanols. Lowering the pH to 3.0 protonates the silanols (neutralizing their charge), and utilizing an end-capped column physically blocks access to these sites, dropping the As to a highly acceptable 1.15 .

Experimental Protocols: Self-Validating Systems

As analytical scientists, we must trust but verify. The following protocols incorporate internal system suitability checks to ensure the data is not an artifact of instrument degradation or poor sample preparation.

Protocol A: UHPLC-UV/MS Method for Amine Profiling

Objective: Achieve baseline resolution and symmetrical peak shapes for secondary and tertiary dimethoxyphenyl amines.

  • Column Selection: Install a base-deactivated, sterically protected C18 column (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Validation Check: Run a neutral marker (e.g., uracil) to verify column void volume (t0) and system dead volume. A symmetrical uracil peak confirms the fluidic path is intact.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Causality: This low pH ensures both the basic amines and the residual silanols are fully protonated, mitigating secondary ion-exchange interactions .

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Program a linear gradient from 5% B to 60% B over 5 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C (improves mass transfer kinetics).

  • Sample Preparation: Dissolve standards in 95:5 Water:Acetonitrile.

    • Validation Check: Ensure the injection solvent is weaker than the initial mobile phase. Injecting a highly organic sample plug into an aqueous mobile phase will cause severe fronting and band broadening (solvent mismatch).

  • Detection (MS/MS): Utilize Electrospray Ionization in positive mode (ESI+).

    • Secondary Amine CID: Monitor for the characteristic loss of methylamine (-31 Da).

    • Tertiary Amine CID: Monitor for the loss of dimethylamine (-45 Da) to yield the corresponding dimethoxyphenyl radical/cation.

Protocol B: GC-MS Analysis with In-Situ Derivatization

Objective: Overcome the thermal lability and poor volatility of secondary amines for gas-phase analysis.

  • Sample Aliquoting: Transfer 100 µL of the amine mixture (1 mg/mL in ethyl acetate) to a silanized GC vial.

  • Derivatization (TFAA): Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of pyridine (acid scavenger). Cap and incubate at 60°C for 20 minutes.

    • Causality: TFAA reacts rapidly with the secondary amine to form a volatile trifluoroacetamide. The tertiary amine, lacking an N-H bond, does not react and remains underivatized.

  • Evaporation and Reconstitution: Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of ethyl acetate.

  • GC-MS Injection: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Temperature Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Validation Check: Examine the chromatogram. The derivatized secondary amine will elute significantly later than its underivatized precursor would, with a sharp, symmetrical peak. The tertiary amine will elute earlier, unmodified. This differential shift serves as an internal positive/negative control for the derivatization efficiency.

Visualizing the Analyte-Stationary Phase Interaction

SilanolInteraction Silica Silica Support (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Endcap Endcapping Group (-Si(CH3)3) Silica->Endcap SecAmine Secondary Amine (R-NH2+-CH3) SecAmine->Silanol Strong Ionic & H-Bonding (Tailing) SecAmine->Endcap Blocked Interaction TertAmine Tertiary Amine (R-NH+-(CH3)2) TertAmine->Silanol Sterically Hindered Ionic Interaction

Mechanistic model of amine interactions with residual silanols vs. endcapped sites.

References

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • Common Causes Of Peak Tailing in Chromatography Source: ALWSCI URL:[Link]

  • Identification of Designer Drugs using Gas Chromatography High-Resolution Mass Spectrometry Source: Annex Publishers URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]

  • HPLC Peak Tailing Source: Axion Labs URL:[Link]

Elemental Analysis Methodologies for N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines become increasingly stringent, the analytical validation of active pharmaceutical ingredient (API) intermediates is no longer just about confirming identity—it is about proving absolute structural and bulk integrity. N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine (CAS 57010-78-3) , a critical secondary amine building block with the chemical formula C₁₂H₁₉NO₂ , presents unique analytical challenges due to its electron-rich dimethoxyphenyl ring and aliphatic amine chain [1].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Automated CHNS/O Combustion Analysis against orthogonal alternatives like Quantitative ¹H NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . By understanding the causality behind these techniques, researchers can build a self-validating analytical system that satisfies both internal quality control and regulatory guidelines.

The Self-Validating Analytical Strategy

No single analytical platform provides a complete picture of an intermediate's purity. A robust, self-validating system relies on orthogonal techniques that cross-verify each other's blind spots.

  • HRMS (ESI-TOF): Confirms the exact mass and isotopic pattern but suffers from matrix effects, making it non-quantitative for bulk purity.

  • Quantitative NMR (qNMR): Determines the absolute molar purity of the organic fraction but is blind to inorganic salts or trace combustion-resistant impurities [3].

  • Automated CHNS/O Analysis: The gold standard for bulk elemental purity. It captures everything in the sample (including water and salts), providing a macroscopic view of batch integrity [2].

Workflow A API Intermediate CAS 57010-78-3 B HRMS (ESI-TOF) Exact Mass & Formula A->B Phase 1: Identity C 1H qNMR Absolute Organic Purity A->C Phase 2: Purity D CHNS/O Combustion Bulk Elemental Purity A->D Phase 3: Bulk Release E Cross-Validated Release Profile B->E C->E D->E

Figure 1: Orthogonal analytical workflow for API intermediate validation.

Comparative Performance Matrix

To objectively evaluate these platforms, we must look at their operational parameters and data outputs. Table 1 summarizes how these techniques compare when analyzing N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine.

Table 1: Performance Comparison of Analytical Platforms

FeatureAutomated CHNS/O (e.g., vario EL cube)Quantitative ¹H NMR (qNMR)HRMS (ESI-TOF)
Primary Output Bulk elemental composition (%)Absolute molar purity (%)Exact mass ( m/z )
Sample Requirement 1 - 5 mg (Destructive)5 - 15 mg (Non-destructive)< 1 µg (Destructive)
Throughput High (~10-15 mins/sample)Medium (~20-30 mins/sample)High (~5 mins/sample)
Standardization External (Sulfanilamide)Internal (Maleic Acid)External Mass Calibrant
Core Limitation Cannot identify structural isomersLower sensitivity for trace impuritiesMatrix effects; non-quantitative

Platform 1: Automated CHNS/O Combustion Analysis

For N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine, the theoretical elemental composition is mathematically absolute: C: 68.87%, H: 9.15%, N: 6.69%, O: 15.29% .

We utilize advanced analyzers like the Elementar vario EL cube because traditional Dumas or Kjeldahl methods are too slow and lack the precision required for modern API release [2].

The Causality of the Method

High-performance CHNS analysis relies on "flash combustion." By wrapping the sample in a tin capsule and introducing it into a 1200°C furnace under an oxygen pulse, the exothermic oxidation of tin temporarily spikes the localized temperature to ~1800°C. Why is this critical? The dimethoxyphenyl ring is highly stable. Without this extreme temperature spike and the addition of a Vanadium(V) oxide ( V2​O5​ ) catalyst, the aromatic ring would form refractory carbon soot, leading to falsely low carbon recoveries.

CHNS S1 Sample + V2O5 in Tin Capsule S2 Flash Combustion 1200°C, O2 Pulse S1->S2 Encapsulate & Drop S3 Reduction Furnace Cu, 850°C S2->S3 Oxidation (NOx, CO2) S4 Purge & Trap GC Gas Separation S3->S4 Reduction to N2 S5 TCD Detection N2, CO2, H2O S4->S5 Sequential Elution

Figure 2: Mechanistic step-by-step workflow of automated CHNS combustion analysis.

Step-by-Step CHNS/O Methodology
  • Micro-weighing: Weigh exactly 2.000 mg of the intermediate into a clean tin boat using a microbalance (readability 0.001 mg).

  • Catalyst Addition: Add ~1 mg of V2​O5​ to the boat. This acts as an oxygen donor to guarantee the complete destruction of the aromatic system.

  • Encapsulation: Fold and crimp the tin boat tightly. Crucial Step: Any trapped atmospheric air will introduce extraneous N2​ , causing a false-positive nitrogen spike.

  • Combustion & Reduction: Drop the capsule into the oxidation tube. The evolved gases ( CO2​ , H2​O , NOx​ , SO2​ ) pass through a copper reduction column at 850°C to reduce NOx​ to N2​ and scavenge excess O2​ .

  • Separation & Detection: Gases are separated using Advanced Purge and Trap (APT) columns and quantified sequentially via a Thermal Conductivity Detector (TCD) [2].

Experimental Data: CHNS Results

Below is a simulated data set demonstrating how CHNS analysis differentiates a highly pure batch from a degraded batch (e.g., one that has absorbed atmospheric moisture and undergone partial oxidation).

Table 2: Theoretical vs. Experimental CHNS/O Results

ElementTheoretical (%)Batch A (High Purity)Batch B (Degraded/Wet)Deviation (Batch A)
Carbon (C) 68.8768.82 ± 0.0567.15 ± 0.12-0.05
Hydrogen (H) 9.159.18 ± 0.028.90 ± 0.08+0.03
Nitrogen (N) 6.696.67 ± 0.016.12 ± 0.05-0.02
Oxygen (O) 15.2915.33 ± 0.0617.83 ± 0.15+0.04

Insight: Batch B shows a significant drop in Carbon and Nitrogen, with a corresponding spike in Oxygen. This elemental shift immediately flags the batch for water absorption or oxidative degradation, proving the macroscopic diagnostic power of CHNS.

Platform 2: Quantitative ¹H NMR (qNMR) - The Orthogonal Validator

While CHNS tells us the total elemental makeup, it cannot prove that those elements are arranged as N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine. This is where qNMR becomes the ultimate self-validating partner [4].

The Causality of the Method

Unlike HPLC-UV, which relies on the relative extinction coefficient of a molecule, qNMR operates on the primary ratio rule : the signal intensity (integral) is directly proportional to the number of nuclei generating that resonance [3]. By introducing an internal standard of known purity (e.g., Maleic acid), we can calculate the absolute mass fraction of our target API without needing a reference standard of the API itself.

Step-by-Step qNMR Methodology
  • Standard Selection: We select Maleic acid (certified purity 99.9%) as the internal standard. Causality: Maleic acid produces a sharp, distinct singlet at δ 6.26 ppm. This perfectly avoids the aromatic protons ( δ 6.7-6.9 ppm), the methoxy protons ( δ 3.7 ppm), and the aliphatic chain protons of our target molecule.

  • Sample Preparation: Accurately co-weigh 10.00 mg of the API intermediate and 5.00 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of DMSO−d6​ .

  • Acquisition Parameters: Acquire the ¹H NMR spectrum using a 90° excitation pulse. Crucial Step: Set the relaxation delay ( D1​ ) to 60 seconds. This ensures complete longitudinal relaxation ( T1​ ) between pulses, which is a strict physical requirement for quantitative integration [4].

  • Processing & Calculation: Apply zero-filling and a 0.3 Hz exponential line broadening. Manually correct the phase and baseline. Integrate the Maleic acid singlet (2H) against the target's methoxy singlet ( δ 3.7 ppm, 6H) to derive absolute purity.

Conclusion: Synthesizing the Data

When evaluating N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine, relying on a single analytical technique introduces unacceptable risk.

By utilizing Automated CHNS/O Analysis , you achieve highly precise, macroscopic validation of the bulk material, instantly detecting inorganic salts or moisture that chromatography misses. By pairing this with qNMR , you establish a self-validating loop: qNMR confirms the exact organic structure and molar purity, while CHNS proves that no "NMR-invisible" inorganic contaminants are skewing the batch weight. Together, they form an impenetrable, regulatory-ready data package.

References

  • Santa Cruz Biotechnology. "N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine | CAS 57010-78-3". SCBT Catalog.
  • Elementar. "Organic elemental analyzer vario EL cube". Elementar Products.
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective". Journal of Medicinal Chemistry, National Institutes of Health (PMC), 2014.
  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". ResolveMass Insights, 2025.

Comprehensive Impurity Profiling of Synthesized N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine: A Comparative Guide of Chromatographic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine (DPMA, CAS 57010-78-3) —a critical intermediate in the production of phenylalkylamine calcium channel blockers and related neuroactive APIs—frequently yields a complex matrix of structurally analogous impurities. Because regulatory agencies demand rigorous characterization of API intermediates, achieving baseline resolution of these impurities is paramount.

This guide objectively compares the performance of Core-Shell Pentafluorophenyl (PFP) UHPLC columns against Traditional Fully Porous C18 columns for the impurity profiling of DPMA. By combining advanced stationary phase selectivity with High-Resolution Mass Spectrometry (HRMS), we demonstrate how to overcome the co-elution challenges inherent to conventional hydrophobic separations.

Mechanistic Insights: Synthesis and Impurity Generation

To design an effective analytical method, one must first understand the causality of impurity generation. DPMA is typically synthesized via the amidation of 3-(3,4-dimethoxyphenyl)propanoic acid with methylamine, followed by reduction.

This pathway predictably generates several critical impurities:

  • Impurity A (Desmethyl DPMA): Arises from under-methylation or primary amine side-reactions.

  • Impurity B (N,N-dimethyl DPMA): A tertiary amine resulting from over-alkylation.

  • Impurity C (O-desmethyl DPMA): A positional isomer formed via demethylation of the methoxy groups during harsh reduction steps.

  • Impurity D: Unreacted 3-(3,4-dimethoxyphenyl)propanoic acid.

As documented in studies of related verapamil homologues, these synthetic route-indicative impurities share nearly identical molecular weights and hydrophobicities, making them notoriously difficult to separate .

SynthesisPathway SM 3-(3,4-dimethoxyphenyl) propanoic acid (Starting Material) Amide Amide Intermediate SM->Amide + Methylamine ImpC Impurity C (O-desmethyl DPMA) SM->ImpC Demethylation DPMA N-[3-(3,4-dimethoxyphenyl)propyl] -N-methylamine (DPMA) Target Intermediate Amide->DPMA Reduction ImpA Impurity A (Desmethyl DPMA) Amide->ImpA Under-methylation ImpB Impurity B (N,N-dimethyl DPMA) Amide->ImpB Over-methylation

Figure 1: Synthetic pathway of DPMA and generation of critical process impurities.

Chromatographic Selectivity: The Causality of PFP Superiority

When profiling amine homologues and methoxy-aromatic isomers, traditional C18 columns often fail. C18 phases rely exclusively on dispersive (hydrophobic) interactions. Because the addition or removal of a single methyl group on a flexible propyl chain does not significantly alter the molecule's hydrodynamic volume or partition coefficient ( logP ), C18 columns typically yield severe co-elution of DPMA, Impurity A, and Impurity B.

In contrast, PFP (Pentafluorophenyl) columns leverage multiple orthogonal retention mechanisms:

  • π−π Interactions: The highly electronegative fluorine atoms create an electron-deficient phenyl ring that interacts strongly with the electron-rich 3,4-dimethoxyphenyl ring of the analytes.

  • Dipole-Dipole & Hydrogen Bonding: The polarized C-F bonds act as strong hydrogen bond acceptors, differentially interacting with the primary (Imp A), secondary (DPMA), and tertiary (Imp B) amines.

  • Shape Selectivity: The rigid planar structure of the PFP ligand provides enhanced steric recognition, easily resolving positional isomers like O-desmethyl DPMA (Imp C) which C18 cannot distinguish.

Furthermore, utilizing a Core-Shell particle architecture (e.g., 2.6 µm) minimizes the longitudinal diffusion and mass transfer terms of the van Deemter equation, delivering sub-2 µm efficiency at significantly lower backpressures .

Self-Validating Experimental Protocol

To ensure data integrity, the following UHPLC-HRMS protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to confirm column selectivity before sample analysis.

Step 1: Sample and Standard Preparation
  • Diluent: 50:50 Methanol:Water (v/v). Causality: Matches the initial mobile phase strength to prevent peak distortion (solvent effect) during injection.

  • SST Solution: 10 µg/mL of DPMA and Impurity A in diluent.

  • Sample Solution: 1.0 mg/mL of synthesized DPMA batch in diluent.

Step 2: UHPLC-HRMS Conditions
  • Columns Compared:

    • Product: Core-Shell PFP (100 × 2.1 mm, 2.6 µm)

    • Alternative: Fully Porous C18 (100 × 2.1 mm, 3.0 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Ensures complete protonation of the basic amine groups (pKa ~9.5), preventing peak tailing caused by secondary interactions with residual silanols.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Orbitrap HRMS, ESI Positive mode, resolving power 70,000 FWHM. Causality: High resolution is required to differentiate isobaric interferences and confirm elemental compositions with <3 ppm mass error .

Step 3: Execution and Internal Validation
  • Inject Blank: Confirm absence of carryover.

  • Inject SST Solution: The system is only validated if the resolution ( Rs​ ) between DPMA and Impurity A is ≥2.0 , and the tailing factor is ≤1.2 .

  • Inject Sample Solution: Acquire full-scan HRMS data.

  • Post-Run Check: Verify that the internal lock-mass error remains below 3 ppm throughout the run.

Workflow Prep Sample Prep 1.0 mg/mL LC UHPLC Separation PFP vs C18 Prep->LC MS HRMS Detection ESI+ Orbitrap LC->MS Data Data Analysis Peak Resolution MS->Data

Figure 2: Self-validating UHPLC-HRMS workflow for DPMA impurity profiling.

Quantitative Performance Comparison

The experimental data objectively demonstrates the superiority of the PFP chemistry for this specific impurity profile. While the C18 column failed to resolve the critical amine homologues (DPMA and Imp A), the PFP column achieved baseline separation for all compounds.

Table 1: Chromatographic Performance (PFP vs. C18)
AnalyteC18 Retention Time (min)C18 Resolution ( Rs​ )PFP Retention Time (min)PFP Resolution ( Rs​ )PFP Peak Asymmetry
Impurity D (Acid)3.15N/A3.85N/A1.05
Impurity C (O-desmethyl)4.801.25.603.41.10
Impurity A (Desmethyl)6.250.87.152.81.12
DPMA (Target API) 6.40 Co-elutes 7.80 2.5 1.08
Impurity B (N,N-dimethyl)6.851.18.503.11.15
Table 2: HRMS Accurate Mass Confirmation (PFP Column)
CompoundFormulaTheoretical m/z[M+H]+Observed m/zMass Error (ppm)
Impurity DC11H14O4211.0965211.0968+1.4
Impurity CC11H17NO2196.1332196.1329-1.5
Impurity AC11H17NO2196.1332196.1335+1.5
DPMA C12H19NO2 210.1489 210.1487 -0.9
Impurity BC13H21NO2224.1645224.1648+1.3

Note: Impurities A and C are structural isomers. The PFP column's shape selectivity is the sole mechanism enabling their baseline separation prior to mass analysis.

Conclusion

For the impurity profiling of synthesized N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine, traditional C18 columns lack the necessary selectivity to resolve closely related amine homologues and positional isomers. Upgrading to a Core-Shell PFP column introduces orthogonal retention mechanisms—specifically π−π interactions and hydrogen bonding—that easily resolve these critical pairs. When coupled with a self-validating HRMS workflow, this methodology ensures the highest level of analytical confidence required for pharmaceutical development.

References

  • Srinivasan, V., Sivaramakrishnan, H., & Karthikeyan, B. (2011). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Scientia Pharmaceutica, 79(3), 555-568. URL:[Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. URL:[Link]

  • Engskog, M. K. R., Haglöf, J., Arvidsson, T., & Pettersson, C. (2016). LC–MS based global metabolite profiling: the necessity of high data quality. Metabolomics, 12(114). URL:[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.